Leonurine
Descripción
This compound has been reported in Leonurus sibiricus and Leonotis leonurus with data available.
has neuroprotective activity; isolated from leaves of Leonurus artemisia; has uterotonic effect; structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSUWLDMZFYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179434 | |
| Record name | Leonurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24697-74-3 | |
| Record name | Leonurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24697-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leonurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024697743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leonurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24697-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEONURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09Q5W34QDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Leonurine's Neuroprotective Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Leonurine, a potent alkaloid derived from Herba Leonuri (Chinese Motherwort), has emerged as a promising therapeutic agent for a spectrum of neurological disorders. Extensive research has elucidated its multifaceted neuroprotective actions, which are primarily attributed to its anti-oxidant, anti-inflammatory, and anti-apoptotic properties. This technical guide synthesizes the current understanding of this compound's mechanisms of action, providing a detailed overview of the key signaling pathways involved, comprehensive experimental protocols from seminal studies, and a quantitative summary of its neuroprotective effects.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through the modulation of a complex network of intracellular signaling pathways. These pathways are central to neuronal survival, inflammatory responses, and the cellular defense against oxidative stress. The principal mechanisms identified to date include:
-
Modulation of Oxidative Stress Pathways: this compound has been shown to mitigate oxidative damage in the brain, a key pathological feature of many neurological conditions. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1] This activation leads to the upregulation of downstream antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1), while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][2][3]
-
Inhibition of Apoptotic Pathways: this compound demonstrates significant anti-apoptotic activity, preventing neuronal cell death. It modulates the intrinsic apoptotic pathway by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[4][5][6] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7] Furthermore, this compound has been found to influence the PI3K/Akt/GSK-3β signaling cascade, where the activation of Akt and inhibition of GSK-3β leads to the suppression of pro-apoptotic gene expression.[2][8]
-
Suppression of Inflammatory Pathways: Neuroinflammation, often mediated by activated microglia, is a critical component of neurodegenerative diseases. This compound exhibits potent anti-inflammatory effects by inhibiting the activation of microglia and suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[8][9][10] The mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways are also implicated in this compound's anti-inflammatory action.[7][8]
-
Regulation of Nitric Oxide Signaling: this compound has been shown to protect against ischemic brain injury by modulating the nitric oxide (NO)/nitric oxide synthase (NOS) pathway.[4][5][11][12] It can reduce the overproduction of NO by inhibiting the expression of inducible nitric oxide synthase (iNOS), thereby preventing NO-mediated oxidative and nitrosative stress.[4][5][11]
-
Other Signaling Pathways: Additional pathways influenced by this compound include the HDAC4/NOX4/MMP-9 pathway, involved in protecting the blood-brain barrier integrity, the Cx36/CaMKII pathway, and the Sonic Hedgehog (SHH)/GLI signaling pathway, which is associated with nerve regeneration.[10][13][14][15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: Key signaling pathways modulated by this compound for neuroprotection.
References
- 1. Protective effects of this compound against ischemic stroke in mice by activating nuclear factor erythroid 2‐related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects middle cerebral artery occluded rats through antioxidant effect and regulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of this compound on Ischemia/Reperfusion-Induced Mitochondrial Dysfunctions in Rat Cerebral Cortex [jstage.jst.go.jp]
- 7. BIO-Byword [bbwpublisher.com]
- 8. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Therapeutic Effects of this compound On Ischemic Stroke: New Mechanisms of BBB Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of this compound against oxygen–glucose deprivation by targeting Cx36/CaMKII in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. This compound Regulates Hippocampal Nerve Regeneration in Rats with Chronic and Unpredictable Mild Stress by Activating SHH/GLI Signaling Pathway and Restoring Gut Microbiota and Microbial Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Leonurine sources and traditional uses in medicine
An In-depth Technical Guide to Leonurine: Sources, Traditional Uses, and Molecular Mechanisms
Abstract
This compound, a unique alkaloid primarily found in the Leonurus and Leonotis genera, has a long history of use in traditional medicine for treating a variety of ailments, particularly gynecological and cardiovascular disorders.[1][2][3] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a wide range of biological activities including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective properties.[4][5][6] This technical guide provides a comprehensive overview of the botanical sources of this compound, its traditional medicinal applications, quantitative data on its prevalence, detailed experimental protocols for its extraction and isolation, and an examination of the key signaling pathways through which it exerts its effects. This document is intended for researchers, scientists, and professionals in the field of drug development.
Botanical Sources of this compound
This compound is a pseudoalkaloid that has been isolated from several plant species within the Lamiaceae family. The primary sources include:
-
Leonurus japonicus (Chinese Motherwort or Yi-Mu-Cao) : This is the most well-known and studied source of this compound.[3][6]
-
Leonurus cardiaca (Motherwort) [2]
-
Leonurus sibiricus [2]
-
Leonotis leonurus [2]
-
Leonotis nepetifolia [2]
Among these, Leonurus japonicus is considered the main source of the active metabolite.[1][4]
Traditional Medicinal Uses
The plants containing this compound, particularly Leonurus japonicus, have been a staple in traditional Chinese medicine for centuries, often referred to as the "holy medicine of the blood family".[5] Traditional applications are extensive and primarily focus on conditions related to blood circulation and gynecological health.
Key Traditional Uses:
-
Gynecological Disorders : Used for treating menstrual disorders such as dysmenorrhea (painful periods) and amenorrhea (absence of menstruation), as well as postpartum hemorrhage and abdominal pain.[1][4]
-
Cardiovascular Health : Employed to promote blood circulation and remove blood stasis.[5][7]
-
Edema and Urinary Issues : Utilized for its diuretic properties to treat edema and urination difficulties.[1][4]
-
Wound Healing and Skin Conditions : Applied topically in the form of pastes or ointments to accelerate wound healing and treat skin conditions like sores and carbuncles.[1][4][5]
-
Neurological Conditions : In Tibetan medicine, it is used to manage high-altitude sickness.[5]
Quantitative Analysis of this compound Content
The concentration of this compound can vary depending on the plant species, part of the plant used, and its freshness. The available quantitative data is summarized in the table below.
| Botanical Source | Plant Part | Condition | This compound Content (%) | Reference |
| Leonurus japonicus | Aerial parts | Fresh | 0.02% - 0.12% | [1][4] |
Experimental Protocols: Extraction and Isolation
Several methods have been developed for the extraction and purification of this compound from plant materials. Below are detailed protocols for common laboratory-scale and scalable techniques.
General Extraction and Purification Workflow
The overall process involves extraction from the plant material, followed by separation and purification to obtain high-purity this compound.
General workflow for this compound extraction and purification.
Protocol 1: Acidic Methanol Extraction
This method was one of the earliest techniques used for isolating this compound.[4]
-
Extraction : Macerate comminuted dried or fresh plant material in an acidic methanol solution (e.g., 1% HCl in methanol) at a low temperature.
-
Solvent Partitioning : Perform sequential extractions with hydrochloric acid, diethyl ether, and ethanol to remove impurities.
-
Column Chromatography : Separate and purify the extract using an alumina column followed by a Sephadex G-25 column.
-
Yield : This method has been reported to yield approximately 50 mg of this compound per kg of dried plant material.[4]
Protocol 2: High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a more modern and efficient method for isolating this compound.[8]
-
Crude Extraction : Prepare a crude extract from the plant material. For example, extract 2.48 g of crude extract to obtain 68 mg of this compound.[8]
-
Solvent System Preparation : Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (in a 3:2:5 volume ratio).
-
HSCCC Separation :
-
Use the lower phase as the mobile phase and the upper phase as the stationary phase.
-
Set the rotation speed to 850 rpm and the flow rate to 2.2 mL/min.
-
-
Detection and Collection : Monitor the eluate with a UV detector at 277 nm and collect the fractions containing this compound.
-
Purity : This method can yield this compound with a purity of approximately 96.2%.[8]
Protocol 3: Soxhlet Extraction
This is a classic method for continuous extraction of compounds from a solid material.[9]
-
Sample Preparation : Place 3 grams of dried and ground Herba leonuri into a Soxhlet thimble.
-
Extraction : Extract with 350 mL of methanol for 12 hours. The ratio of plant material to solvent is approximately 1:117.[9]
-
Solvent Removal : After extraction, remove the methanol using a rotary evaporator to obtain the crude extract.
-
Yield : Methanol extraction for 12 hours can result in a mass yield of up to 14.18%.[9]
Protocol 4: Ultrasonic-Assisted Extraction (UAE)
UAE uses ultrasonic waves to enhance extraction efficiency and reduce extraction time.
-
Method : This technique, often using acidic ionic liquids, significantly shortens the extraction time and reduces the use of organic solvents.[4]
Pharmacological Activity and Signaling Pathways
This compound exhibits a wide array of pharmacological effects by modulating various cellular signaling pathways. Its activities include anti-inflammatory, antioxidant, anti-apoptotic, and anti-tumor effects.[1][10]
Anti-Inflammatory Effects via NF-κB Pathway
This compound can attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[11] In human umbilical vein endothelial cells (HUVECs), this compound suppresses the degradation of IκBα and the phosphorylation of NF-κB p65.[11] This leads to a reduction in the expression of inflammatory molecules such as ICAM-1, VCAM-1, and E-selectin.[11]
This compound's inhibition of the NF-κB inflammatory pathway.
Neuroprotection via PI3K/Akt and NO/NOS Pathways
This compound demonstrates significant neuroprotective activity, particularly against ischemic brain injury.[2][5] It achieves this by activating the PI3K/Akt signaling pathway, which in turn reduces oxidative stress and apoptosis.[5] this compound treatment promotes the phosphorylation of PI3K, Akt, and eNOS, while upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic proteins Bax and caspase-3.[4] It also modulates the NO/NOS pathway to protect against ischemic injury.[12]
Neuroprotective effects of this compound via the PI3K/Akt pathway.
Anti-Tumor Effects
This compound has shown anti-cancer activity in various cancer types by modulating several key signaling pathways.
-
Glioma : It inhibits tumor cell proliferation and induces apoptosis by modulating the Akt/MDM2/p53 signaling pathway.[5]
-
Hepatocellular Carcinoma : this compound has been found to moderate the progression of liver cancer in murine models through the AMPK/SREBP-1c signaling pathway.[10]
-
Lung Cancer : It can inhibit immune evasion in lung cancer cells by targeting the ILT4-PI3K/AKT-B7-H3 pathway.[10]
Anti-tumor mechanisms of this compound in different cancers.
Cardioprotective Effects via TGF-β/Smad2 Pathway
This compound has demonstrated a protective role in cardio-cerebrovascular diseases.[1] In the context of myocardial fibrosis, it has been shown to repress the phosphorylation of Smad2, indicating its potential to regulate the TGF-β/Smad2 signaling pathway.[1]
Conclusion and Future Directions
This compound is a pharmacologically active alkaloid with a rich history in traditional medicine and significant potential for modern therapeutic applications. Its diverse biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anti-tumor effects, are underpinned by its ability to modulate multiple key signaling pathways. While research has made significant strides, further investigation is required in several areas. The development of more efficient and scalable extraction and synthesis methods will be crucial for its production.[4] Moreover, comprehensive pharmacokinetic and toxicological studies, along with well-designed clinical trials, are necessary to validate its efficacy and safety profile for clinical use.[1][4] Structural modifications of the this compound molecule could also lead to new derivatives with enhanced bioavailability and therapeutic efficacy, opening new avenues for drug discovery and development.[3][6]
References
- 1. Frontiers | this compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A literature review: mechanisms of antitumor pharmacological action of this compound alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of reactive oxygen species and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In Vivo and In Vitro Antitumor Effects of Leonurine: A Technical Guide
Abstract
Leonurine, a principal active alkaloid derived from plants of the Leonurus genus, commonly known as motherwort, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Beyond its traditional use in gynecological disorders, emerging evidence has highlighted its broad-spectrum antineoplastic capabilities.[2] This technical guide provides a comprehensive overview of the in vivo and in vitro antitumor effects of this compound. It synthesizes current research on its mechanisms of action, including the induction of apoptosis and autophagy, inhibition of cell proliferation, migration, and invasion, and modulation of key oncogenic signaling pathways.[1][3] This document summarizes quantitative efficacy data, details common experimental protocols for its evaluation, and visualizes the complex signaling cascades it influences, serving as a resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a biologically active alkaloid recognized for an extensive array of functions, including anti-inflammatory, antioxidant, and cardioprotective effects.[1][4] Its antitumor properties are a key area of modern research, with studies demonstrating its ability to suppress cancer progression through multiple mechanisms.[1] this compound can induce cell cycle arrest, trigger programmed cell death (apoptosis), promote autophagy, and inhibit processes critical for metastasis, such as cell migration and invasion.[1][3] These effects are attributed to its modulation of several critical signaling pathways, including the PI3K/Akt/mTOR, STAT3, and MAP/ERK pathways.[1][2][5][6] This guide consolidates the existing data on this compound's efficacy in various cancer models and outlines the experimental frameworks used to determine its therapeutic potential.
In Vitro Antitumor Effects
This compound has demonstrated significant antitumor activity across a wide range of human cancer cell lines in laboratory settings. Its effects are typically dose- and time-dependent and involve several distinct cellular processes.
2.1 Inhibition of Cancer Cell Proliferation this compound effectively inhibits the growth and proliferation of various cancer cells.[6] For instance, in breast cancer cell lines (MDA-MB-231 and SK-BR-3), this compound at concentrations of 400–800 μM significantly curbed cell proliferation.[4][7] Similarly, it has shown potent anti-proliferative effects against acute myeloid leukemia (AML) cells (HL-60 and U-937) and chronic myeloid leukemia (CML) cells (K562 and KU812).[3][4][8]
2.2 Induction of Apoptosis A primary mechanism of this compound's anticancer action is the induction of apoptosis.[1] It can trigger both the extrinsic (receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways.[1][9] In human non-small cell lung cancer (NSCLC) H292 cells, this compound hydrochloride treatment led to a significant increase in the apoptotic ratio, rising from 4.9% in control cells to 61.3% at a concentration of 50 μmol/L.[10][11][12] This process is associated with the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and modulation of key apoptosis-related proteins.[10][11][12] this compound consistently increases the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and activates executioner caspases like caspase-3 and caspase-9.[8][10][12][13]
2.3 Cell Cycle Arrest this compound can halt the progression of the cell cycle, preventing cancer cells from dividing. It has been shown to induce cell cycle arrest at either the G0/G1 or G2/M phase.[1] This is achieved by down-regulating the expression of key cell cycle proteins, such as Cyclins (A1, B1, D1, D2) and Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK6), while increasing the expression of cell cycle inhibitors like p21 and p27.[1] In prostate cancer cells (PC3 and DU145), this compound prompted G1 phase arrest.[4]
2.4 Inhibition of Migration, Invasion, and Angiogenesis The metastatic potential of cancer is a critical target for therapy. This compound has been shown to inhibit the migration and invasion of breast and CML cancer cells in a dose-dependent manner.[3][4][7] It also reduces the degradation of the extracellular matrix by inhibiting matrix metalloproteinases (MMPs).[1] Furthermore, this compound can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients, a crucial step for tumor growth and metastasis.[4][7]
2.5 Induction of Autophagy In addition to apoptosis, this compound can induce autophagy, a cellular self-degradation process.[1] In hepatocellular carcinoma cells, this compound treatment resulted in the formation of autophagosomes.[1] The balance between autophagy and apoptosis can be concentration-dependent; at lower concentrations (<150 μmol·L-1), autophagy induction is more prominent, while at higher concentrations, apoptosis prevails.[1]
Table 1: In Vitro Efficacy of this compound Across Cancer Cell Lines
| Cancer Type | Cell Line(s) | Concentration / IC50 Value | Observed Effects | Reference(s) |
| Chronic Myeloid Leukemia (CML) | K562 | IC50: 0.773 mM (24h) | Inhibition of proliferation, migration, and invasion; Induction of apoptosis. | [3][4] |
| KU812 | IC50: 0.882 mM (24h) | Inhibition of proliferation, migration, and invasion; Induction of apoptosis. | [3][4] | |
| Acute Myeloid Leukemia (AML) | HL-60 | IC50: 28.6 µM (24h), 11.3 µM (48h) | Inhibition of proliferation; Induction of apoptosis. | [3] |
| U-937 | IC50: 17.5 µM (24h), 9.0 µM (48h) | Inhibition of proliferation; Induction of apoptosis. | [3] | |
| Acute Lymphoblastic Leukemia (ALL) | NALM6, MOLT4, 697 | IC50: 1.2–4.4 µM | Inhibition of cell activity. | [3] |
| Non-Small Cell Lung Cancer | H292 | 10, 25, 50 µmol/L | Inhibition of proliferation; G0/G1 cell cycle arrest; Induction of apoptosis. | [10][11][12] |
| Breast Cancer | MDA-MB-231, SK-BR-3 | 400–800 µM | Inhibition of proliferation, migration, invasion, and angiogenesis. | [4][7] |
| Prostate Cancer | PC3, DU145 | 200, 400, 800 µM | G1 phase cell cycle arrest; Induction of apoptosis. | [4] |
In Vivo Antitumor Efficacy
The anticancer effects of this compound observed in vitro have been corroborated by studies in animal models, demonstrating its potential for therapeutic application.
In xenograft models using nude mice, this compound has shown significant tumor growth inhibition. For acute myeloid leukemia, oral administration of this compound (at doses of 15, 30, and 60 mg/kg/day for 20 days) effectively prevented the growth of tumors derived from HL-60 and U-937 cells.[3][8] Studies have also reported its efficacy in murine models of hepatocellular carcinoma and its ability to suppress prostate cancer growth in vivo.[1][4] Furthermore, in a model of acute lymphoblastic leukemia, this compound reduced the levels of NALM6 leukemia cells in NRG mice.[3]
Table 2: Summary of In Vivo Studies of this compound
| Cancer Type | Animal Model | Dosage | Key Outcomes | Reference(s) |
| Acute Myeloid Leukemia | HL-60 & U-937 Xenograft Nude Mice | 15, 30, 60 mg/kg/day for 20 days | Prevented tumor growth. | [3][8] |
| Acute Lymphoblastic Leukemia | NALM6 Xenograft NRG Mice | Not specified | Diminished leukemia cell levels. | [3] |
| Hepatocellular Carcinoma | Murine Models | Not specified | Moderated cancer progression. | [1] |
| Prostate Cancer | In vivo models | Not specified | Suppressed tumor growth. | [4] |
Molecular Mechanisms and Signaling Pathways
This compound exerts its antitumor effects by modulating a network of interconnected signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis.
4.1 PI3K/Akt/mTOR Pathway The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway in multiple cancer types, including AML, breast cancer, and lung cancer.[7][8][9] It achieves this by reducing the phosphorylation levels of key components like PI3K and Akt, thereby preventing their activation.[7][8] Downstream, this leads to the suppression of mTOR, a central controller of cell growth and angiogenesis.[5][7]
Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.
4.2 STAT3 Pathway The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. Analogs of this compound have been found to inhibit the constitutive activation of STAT3 in metastatic melanoma cells.[14] This inhibition is mediated by suppressing the activation of upstream kinases JAK1 and JAK2.[14] The inactivation of STAT3 leads to the downregulation of its target genes, which include key survival proteins like survivin, Bcl-2, and Mcl-1, and the cell cycle regulator cyclin D1, ultimately inducing apoptosis.[14]
Caption: this compound suppresses the oncogenic JAK/STAT3 signaling pathway.
4.3 Apoptosis Induction Pathways this compound induces apoptosis primarily through the mitochondria-dependent intrinsic pathway.[10][12] Treatment with this compound leads to increased levels of ROS and a loss of mitochondrial membrane potential (MMP).[10][11][12] This triggers the release of cytochrome c from the mitochondria into the cytosol.[15] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[10][12][15] This process is further amplified by an increased Bax/Bcl-2 ratio, which favors mitochondrial permeabilization.[13]
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Key Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the antitumor effects of this compound.
5.1 Cell Viability Assessment (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., H292, HL-60) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[12]
5.2 Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at desired concentrations for a set time (e.g., 24 hours).[12]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[10][11][12]
5.3 Western Blotting for Protein Expression Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][12]
5.4 In Vivo Xenograft Tumor Model This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ HL-60 cells) into the flank of immunodeficient mice (e.g., nude mice).[8]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 15, 30, 60 mg/kg/day) or a vehicle control via oral gavage or intraperitoneal injection.[3][8]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study (e.g., 20 days), euthanize the mice, excise the tumors, and weigh them. The tumors can be used for further analysis like histology or Western blotting.[8]
Conclusion and Future Perspectives
This compound demonstrates substantial antitumor activity both in vitro and in vivo, operating through a multifaceted mechanism that includes inhibiting proliferation, inducing apoptosis and cell cycle arrest, and suppressing metastasis. Its ability to modulate critical oncogenic signaling pathways like PI3K/Akt and STAT3 underscores its potential as a promising candidate for cancer therapy.[1][3][5] The preclinical data are compelling, showing efficacy across a range of hematological and solid tumors.
Future research should focus on several key areas. Firstly, comprehensive pharmacokinetic and toxicology studies are essential to establish a safe and effective dosing regimen for clinical use.[3] Secondly, the development of more potent synthetic analogs, as suggested by initial studies, could enhance therapeutic efficacy.[14] Finally, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients. The continued exploration of this compound and its derivatives holds significant promise for the development of novel, plant-derived anticancer agents.
References
- 1. A literature review: mechanisms of antitumor pharmacological action of this compound alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A literature review: mechanisms of antitumor pharmacological action of this compound alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits breast cancer cell growth and angiogenesis via PI3K/AKT/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. Anti-leukaemia effects of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A literature review: mechanisms of antitumor pharmacological action of this compound alkaloid [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound hydrochloride induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In vitro anticancer activities of Leonurus heterophyllus sweet (Chinese motherwort herb) - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activities of alkaloids from Leonurus japonicus
An In-depth Technical Guide on the Biological Activities of Alkaloids from Leonurus japonicus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of alkaloids derived from Leonurus japonicus (Chinese Motherwort). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Introduction
Leonurus japonicus, a perennial herbaceous plant, has a long history of use in traditional medicine for treating a variety of conditions, particularly gynecological disorders. Modern pharmacological research has identified alkaloids as major bioactive constituents responsible for its therapeutic effects. The most studied alkaloids from this plant are leonurine and stachydrine, which have demonstrated a wide range of biological activities, including effects on the cardiovascular and central nervous systems, as well as anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This guide will delve into the scientific evidence supporting these activities.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of key alkaloids from Leonurus japonicus, primarily focusing on their anticancer and enzyme inhibitory effects.
Table 1: Anticancer Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.773 mM | 24 h | [1] |
| KU812 | Chronic Myelogenous Leukemia | 0.882 mM | 24 h | [1] |
| HL-60 | Acute Myeloid Leukemia | 28.6 µM / 11.3 µM | 24 h / 48 h | [5] |
| U-937 | Acute Myeloid Leukemia | 17.5 µM / 9.0 µM | 24 h / 48 h | [5] |
| NALM6 | Acute Lymphoblastic Leukemia | 1.2 - 4.4 µM | Not Specified | |
| MOLT4 | Acute Lymphoblastic Leukemia | 1.2 - 4.4 µM | Not Specified | |
| 697 | Acute Lymphoblastic Leukemia | 1.2 - 4.4 µM | Not Specified | |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition | 24, 48, 72 h | [6] |
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | Inhibition Type | IC50 Value | Reference |
| CYP1A2 | Competitive | 18.05 µM | [1] |
| CYP2D6 | Competitive | 15.13 µM | [1] |
| CYP3A4 | Non-competitive | 20.09 µM | [1] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature concerning the biological activities of alkaloids from Leonurus japonicus.
Uterine Smooth Muscle Contraction Assay
This assay is crucial for evaluating the uterotonic activity of Leonurus japonicus alkaloids.
-
Tissue Preparation: Uterine smooth muscle strips are isolated from non-pregnant female Sprague-Dawley rats. The strips are mounted in organ baths containing a physiological salt solution (e.g., Locke's solution), maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.[7]
-
Contraction Induction: Spontaneous contractions are allowed to stabilize. To study the effects on induced contractions, a contracting agent such as oxytocin or a high concentration of potassium chloride (KCl) is added to the bath.[8]
-
Treatment and Measurement: Alkaloids at various concentrations are added to the organ bath, and changes in the tension and frequency of uterine contractions are recorded using a force transducer connected to a data acquisition system.[8] The inhibitory or stimulatory effects are then quantified.
Cell Viability and Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anticancer effects of this compound.
-
Cell Plating: Cancer cells (e.g., HL-60, U-937) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the alkaloid (e.g., this compound) and incubated for specific periods (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition and Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[10] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]
-
Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO or a specialized detergent reagent) is added to dissolve the formazan crystals.[10] The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Angiogenesis and Wound Healing Assays
These assays are employed to investigate the pro-angiogenic and wound healing properties of the total alkaloid fraction of Leonurus japonicus (TALH).
-
Wound Healing (Scratch) Assay: Human umbilical vein endothelial cells (HUVECs) are grown to confluence in a culture plate. A "scratch" is made through the cell monolayer with a sterile pipette tip. The cells are then treated with TALH, and the rate of cell migration to close the scratch is monitored and quantified over time.[11][12]
-
Transwell Migration Assay: This assay assesses the migratory capacity of cells. HUVECs are seeded in the upper chamber of a Transwell insert, and TALH is placed in the lower chamber as a chemoattractant. The number of cells that migrate through the porous membrane to the lower chamber is quantified after a specific incubation period.[11][12]
-
Tube Formation Assay: This assay evaluates the ability of endothelial cells to form capillary-like structures. HUVECs are seeded on a layer of Matrigel and treated with TALH. The formation of tube-like networks is observed and quantified by measuring parameters such as the number of branch points and total tube length.[11][12]
-
In Vivo Wound Healing Model: A full-thickness cutaneous wound is created on the back of rats. The wound is then treated topically with a preparation containing TALH. The rate of wound closure is measured over several days, and tissue samples are collected for histological analysis to assess parameters like cellular proliferation and collagen deposition.[11][12][13]
Neuroprotection Assays
These assays are used to evaluate the neuroprotective effects of alkaloids like stachydrine against neuronal damage.
-
In Vivo Model of Cerebral Ischemia-Reperfusion Injury: A model of stroke is induced in rats, typically by middle cerebral artery occlusion (MCAO). Stachydrine is administered before or after the ischemic event. Neurological deficit scores are evaluated, and the infarct volume in the brain is measured using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[14][15]
-
Histopathological Analysis: Brain tissue sections are subjected to Hematoxylin and Eosin (H&E) staining to observe general morphology and neuronal damage. Nissl staining is used to assess the number of surviving neurons, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is employed to detect apoptotic cells.[14][15]
-
Measurement of Oxidative Stress Markers: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) are measured in brain tissue homogenates.[14][15]
-
In Vitro Oxygen-Glucose Deprivation (OGD) Model: Neuronal cell lines (e.g., PC12) are subjected to OGD to mimic ischemic conditions in vitro. The protective effect of stachydrine is assessed by measuring cell viability and the release of inflammatory factors.[14]
Western Blot Analysis
Western blotting is a key technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms and signaling pathways affected by the alkaloids.
-
Protein Extraction and Quantification: Cells or tissues are lysed to extract total proteins. The protein concentration is determined using a standard method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-PI3K, p-Akt, p-ERK).[16][17][18] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. This allows for the determination of changes in protein expression or phosphorylation levels in response to alkaloid treatment.[16][17]
Signaling Pathways and Mechanisms of Action
The biological activities of alkaloids from Leonurus japonicus are mediated through the modulation of several key signaling pathways.
PI3K/AKT/NF-κB Signaling Pathway
This pathway is central to the anti-inflammatory and cell survival effects of Leonurus japonicus alkaloids. The total alkaloid fraction has been shown to regulate this pathway to treat endometrial inflammation.[19] this compound has also been found to exert its anti-inflammatory effects in osteoarthritis by inhibiting this pathway. Furthermore, this compound's anticancer effects in acute myeloid leukemia are associated with the inhibition of PI3K/Akt activation.[5]
Caption: PI3K/AKT/NF-κB pathway modulation by Leonurus japonicus alkaloids.
SRC/MEK/ERK Signaling Pathway
The total alkaloid fraction of Leonurus japonicus has been shown to promote angiogenesis and wound healing by activating the SRC/MEK/ERK signaling pathway.[11][12] This pathway is a crucial regulator of cell proliferation, differentiation, and survival.
Caption: SRC/MEK/ERK pathway activation in angiogenesis and wound healing.
Conclusion and Future Directions
The alkaloids from Leonurus japonicus, particularly this compound and stachydrine, exhibit a remarkable spectrum of biological activities with significant therapeutic potential. The quantitative data and mechanistic insights presented in this guide underscore their promise in the development of novel drugs for a range of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.
Future research should focus on several key areas:
-
Clinical Trials: Rigorous clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of these alkaloids in humans.
-
Pharmacokinetics and Bioavailability: Further studies are needed to optimize the delivery and bioavailability of these compounds to enhance their therapeutic effects.
-
Synergistic Effects: Investigating the synergistic effects of these alkaloids with existing drugs could lead to more effective combination therapies.
-
Toxicology: A comprehensive toxicological profile of the purified alkaloids is essential to ensure their safe clinical application.
References
- 1. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 3. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-leukaemia effects of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits breast cancer cell growth and angiogenesis via PI3K/AKT/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 7. Alkaloids and flavonoid glycosides from the aerial parts of Leonurus japonicus and their opposite effects on uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total alkaloid fraction of Leonurus japonicus Houtt. Promotes angiogenesis and wound healing through SRC/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preliminary Evaluation of Wound Healing Potential of Leonurus japonicus Houtt. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Leonurus japonicus alkaloids on endometrial inflammation and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of Leonurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonurine, an alkaloid derived from Herba Leonuri, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). This document summarizes available quantitative data on its efficacy, details common experimental protocols for its investigation, and provides visual representations of its mechanisms of action to support further research and development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activities.[1][2] It has been shown to be effective in both in vitro and in vivo models of inflammation, primarily by suppressing the production of pro-inflammatory mediators.[1][3] This guide serves as a technical resource for researchers exploring the therapeutic potential of this compound.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been consistently shown to inhibit this pathway.[1][2] The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[3]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes p38, JNK, and ERK, is another critical regulator of inflammation. This compound has been shown to suppress the phosphorylation of these key kinases in response to inflammatory stimuli, thereby inhibiting the downstream production of inflammatory mediators.[1][2]
Caption: this compound's modulation of the MAPK signaling pathway.
Activation of the Nrf2 Pathway
This compound has also been shown to upregulate the Nrf2 pathway, which is a key regulator of the antioxidant response.[1] By activating Nrf2, this compound enhances the expression of antioxidant enzymes, which in turn can mitigate the oxidative stress that often accompanies inflammation.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound as reported in various studies. It is important to note that direct comparisons between studies may be challenging due to variations in experimental models and conditions.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 macrophages | LPS | Nitric Oxide (NO) | Dose-dependent | Inhibition of NO production | [4][5][6] |
| RAW 264.7 macrophages | LPS | TNF-α | Dose-dependent | Significant reduction in production | [7] |
| RAW 264.7 macrophages | LPS | IL-6 | Dose-dependent | Significant reduction in production | [7] |
| Human Trophoblast Cells | LPS | TNF-α, IL-1β, IL-6 | 0-20 µM | Dose-dependent decrease | [8] |
| Mouse Mastitis Model | LPS | TNF-α, IL-6 | Not specified | Downregulation | [1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease/Stimulus | This compound Dosage | Measured Parameter | Observed Effect | Reference |
| Mice | Chronic Mild Stress | 30 mg/kg and 60 mg/kg | IL-1β, IL-6, TNF-α | 60 mg/kg significantly downregulated cytokines | [9] |
| Mice | Obesity | Not specified | TNF-α, IL-1β, MCP-1, COX-2 | Inhibition of expression | [10] |
| Mice | LPS-induced AKI | Not specified | TNF-α, IL-1, IL-6, IL-8 | Down-regulation of cytokines | [3] |
| Rats | Cognitive Impairment | Not specified | NO, TNF-α, IL-1β, IL-6 | Reduction of inflammatory factors | [2] |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the anti-inflammatory effects of this compound.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the induction of an inflammatory response in macrophages, a common in vitro model.
Caption: Experimental workflow for in vitro inflammation studies.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded in 96-well plates for cytokine analysis or larger plates for protein extraction.
-
Pre-treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) at a final concentration typically ranging from 100 ng/mL to 1 µg/mL.
-
Incubation: The cells are incubated for a period of 18-24 hours.
-
Sample Collection: The cell culture supernatant is collected for cytokine analysis by ELISA. The cells are washed with PBS and lysed for protein analysis by Western blot.
Measurement of Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.
Methodology:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Standards and samples (cell culture supernatants) are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped with a stop solution (e.g., H2SO4), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Analysis of Signaling Proteins by Western Blot
Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways.
Methodology:
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-p65 or anti-phospho-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential by targeting key signaling pathways, including NF-κB and MAPK, and by activating the Nrf2-mediated antioxidant response. The available data from in vitro and in vivo studies provide a strong foundation for its further development as a therapeutic agent for inflammatory diseases. Future research should focus on obtaining more comprehensive quantitative data, including IC50 values for the inhibition of key inflammatory mediators, and on conducting well-designed clinical trials to establish its safety and efficacy in humans. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations.
References
- 1. Research progress on the role of this compound in inflammation-related diseases [jms.fudan.edu.cn]
- 2. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates LPS-induced acute kidney injury via suppressing ROS-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Attenuates Obesity-Related Vascular Dysfunction and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Leonurine's Cardioprotective Mechanisms: A Technical Guide to its Impact on Cardiovascular Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonurine, an alkaloid derived from Herba Leonuri (motherwort), has emerged as a promising therapeutic agent for a spectrum of cardiovascular diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's cardioprotective effects, with a focus on myocardial infarction, cardiac hypertrophy, atherosclerosis, and heart failure. We delve into the key signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for preclinical research. This document is intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.
Introduction
Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide, necessitating the exploration of novel therapeutic strategies. This compound has garnered significant attention for its multifaceted pharmacological properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities, which contribute to its protective effects on the cardiovascular system.[1][2] This guide synthesizes the current understanding of this compound's impact on CVDs, providing a technical foundation for further investigation and potential clinical translation.
Impact on Myocardial Infarction
Myocardial infarction (MI), commonly known as a heart attack, results from prolonged ischemia and subsequent cardiomyocyte death. This compound has been shown to mitigate MI-induced cardiac injury through several mechanisms.
Anti-Apoptotic Effects
A key mechanism of this compound's cardioprotection in MI is the inhibition of apoptosis.[3][4] this compound has been demonstrated to modulate the expression of pro- and anti-apoptotic proteins, thereby preserving cardiomyocyte viability.
Quantitative Data on this compound's Anti-Apoptotic Effects in Myocardial Infarction:
| Parameter | Animal/Cell Model | Treatment | Result | Reference |
| Infarct Size | Rat (MI model) | This compound (15 mg/kg/day) | 34.49 ± 1.19% vs. 43.66 ± 1.60% in saline group | [1] |
| Bax/Bcl-2 mRNA Ratio | Rat (MI model) | This compound | 0.68-fold down-regulation of Bax and 1.41-fold up-regulation of Bcl-2 | [5] |
| Phosphorylated Akt | H9c2 cells (oxidative stress) | This compound | Concentration-dependent increase | [6] |
| Caspase-3 & Cleaved-Caspase-3 | Rat (MI model) | This compound (15 mg/kg/day) | Significantly decreased levels | [4] |
Signaling Pathway Modulation
The cardioprotective effects of this compound in MI are mediated by the activation of pro-survival signaling pathways, most notably the PI3K/Akt/GSK3β pathway.[3][4] Activation of this pathway leads to the downstream inhibition of apoptotic machinery.
Caption: this compound activates the PI3K/Akt/GSK3β signaling pathway to inhibit apoptosis.
Experimental Protocols
Myocardial Infarction Model in Rats (Coronary Artery Ligation):
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.[7]
-
Anesthesia: Anesthetize the rats intraperitoneally with 3% pentobarbital sodium (30 mg/kg).[1]
-
Intubation and Ventilation: Intubate the rats and provide ventilation at a respiratory rate of 70 breaths/min.[1]
-
Thoracotomy: Perform a thoracotomy at the third intercostal space on the left side.[1]
-
Ligation: After exposing the heart, ligate the left coronary artery 2 mm below the left atrial appendage using a 6-0 polypropylene suture.[1] Successful ligation is confirmed by ST-segment elevation on an ECG and a pale appearance of the infarcted area.[1]
-
Treatment: Administer this compound (e.g., 15 mg/kg/day) or saline via oral gavage for the desired duration (e.g., 28 days).[1]
-
Analysis: Perform echocardiography, Masson's trichrome staining for fibrosis, and TUNEL assays for apoptosis.[1]
Impact on Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. This compound has demonstrated the ability to attenuate cardiac hypertrophy.
Signaling Pathway Modulation
This compound has been shown to inhibit signaling pathways that promote hypertrophy, such as the MAPK/ERK and NF-κB pathways, often activated by stimuli like angiotensin II.[8]
Caption: this compound inhibits Angiotensin II-induced cardiac hypertrophy signaling pathways.
Experimental Protocols
Angiotensin II-Induced Cardiac Hypertrophy Model:
-
Animal Model: Use appropriate mouse or rat models.[8]
-
Angiotensin II Infusion: Continuously infuse angiotensin II (e.g., via osmotic mini-pumps) to induce hypertension and subsequent cardiac hypertrophy.[8]
-
This compound Treatment: Co-administer this compound (e.g., 10 or 20 mg/kg) with the angiotensin II infusion.[8]
-
Analysis: After the treatment period, assess cardiac hypertrophy by measuring heart weight to body weight ratio, left ventricular wall thickness (echocardiography), and histological analysis of cardiomyocyte size.[8]
Impact on Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in the arteries. This compound exhibits anti-atherosclerotic properties by improving lipid profiles and reducing inflammation.[9]
Experimental Protocols
Atherosclerosis Model in ApoE-/- Mice:
-
Animal Model: Use apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.[10]
-
Diet: Feed the mice a high-fat diet to accelerate plaque formation.
-
This compound Administration: Administer this compound orally or via injection for a specified period.
-
Analysis: At the end of the study, analyze plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).[11] Aortic root sections can be stained with Oil Red O to quantify atherosclerotic lesion size.[12]
Impact on Heart Failure
Heart failure is a complex clinical syndrome where the heart is unable to pump enough blood to meet the body's needs. This compound has shown potential in improving cardiac function in models of heart failure.
Experimental Protocols
Isoproterenol-Induced Heart Failure Model:
-
Animal Model: Use mice or rats.[13]
-
Isoproterenol Administration: Administer isoproterenol, a non-selective β-adrenergic agonist, via subcutaneous injection or continuous infusion using osmotic pumps to induce cardiac remodeling and heart failure. A common dosage is 30 mg/kg/day for 21 days via an osmotic pump.[13][14]
-
This compound Treatment: Administer this compound concurrently with isoproterenol.
-
Functional Assessment: Evaluate cardiac function using echocardiography to measure parameters like ejection fraction and fractional shortening.[13]
-
Histological Analysis: Assess cardiac fibrosis using Masson's trichrome or Picrosirius red staining.
Common In Vitro Experimental Protocols
H9c2 Cell Culture and Hypoxia Model
-
Cell Line: H9c2 rat heart myoblasts are a commonly used cell line.[15]
-
Culture Conditions: Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[15]
-
Hypoxia Induction: To mimic ischemic conditions, place the cells in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 6-24 hours).[16] Alternatively, chemical hypoxia can be induced using cobalt chloride (CoCl2).[16]
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound before inducing hypoxia.
-
Analysis: Assess cell viability (e.g., MTT assay), apoptosis (e.g., flow cytometry with Annexin V/PI staining), and protein expression of key signaling molecules via Western blotting.[4]
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse cells or homogenized heart tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.[1][4] Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant therapeutic potential for a range of cardiovascular diseases by targeting key pathological processes such as apoptosis, inflammation, and adverse cardiac remodeling. Its ability to modulate multiple signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, underscores its pleiotropic cardioprotective effects. The experimental models and protocols detailed in this guide provide a framework for researchers to further elucidate the mechanisms of action of this compound and to advance its development as a novel cardiovascular therapeutic. Further investigation, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into tangible benefits for patients with cardiovascular disease.
References
- 1. This compound protects cardiac function following acute myocardial infarction through anti-apoptosis by the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates doxorubicin-induced myocarditis in mice via MAPK/ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves ischemia-induced myocardial injury through antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (SCM-198) improves cardiac recovery in rat during chronic infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. This compound attenuates angiotensin II-induced cardiac injury and dysfunction via inhibiting MAPK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. elabscience.com [elabscience.com]
- 16. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Apoptotic Pathways of Leonurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonurine, an active alkaloid derived from Leonurus cardiaca (motherwort), has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-apoptotic effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's ability to inhibit programmed cell death. We will dissect the core signaling pathways modulated by this compound, present quantitative data from key studies in a structured format, and provide detailed protocols for the essential experimental techniques used to elucidate these pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound.
Core Anti-Apoptotic Signaling Pathways of this compound
This compound exerts its anti-apoptotic effects through the modulation of several key signaling cascades. The primary pathways identified are the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. Furthermore, this compound directly influences the intrinsic and extrinsic apoptotic pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. This compound has been shown to activate this pathway, leading to the downstream phosphorylation and inactivation of pro-apoptotic proteins.[1][2][3] A key mechanism involves the PI3K/Akt/GSK3β signaling axis. Activated Akt phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β), which in turn leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and Caspase-3.[1]
Caption: PI3K/Akt signaling pathway activated by this compound.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, which includes cascades involving p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a dual role in cell fate. However, in many pathological contexts, its overactivation promotes apoptosis. This compound has been demonstrated to inhibit the phosphorylation and activation of p38, JNK, and ERK in response to cellular stress, thereby mitigating apoptotic signaling.[1][4][5][6][7]
Caption: Inhibition of the MAPK pathway by this compound.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in inflammation and apoptosis. In many cell types, chronic activation of NF-κB promotes apoptosis. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-apoptotic target genes.[1][4][5][6][8][9]
Caption: this compound's inhibition of the NF-κB signaling pathway.
The Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathways
This compound directly impacts the core apoptotic machinery. It modulates the intrinsic pathway by regulating the Bcl-2 family of proteins, leading to an increased Bcl-2/Bax ratio.[1][4][10] This stabilization of the mitochondrial membrane potential prevents the release of cytochrome c and the subsequent activation of the caspase cascade. There is also evidence to suggest that this compound can influence the extrinsic pathway by upregulating the expression of death receptors, such as DR4 and DR5, on cancer cells, thereby sensitizing them to apoptosis.[5]
Caption: this compound's modulation of intrinsic and extrinsic apoptotic pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the anti-apoptotic effects of this compound.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment Condition | This compound Concentration | Outcome | Reference |
| H9c2 | Hypoxia | 10, 25, 50 µM | Increased cell viability, decreased apoptosis | [1] |
| H292 | - | 10, 25, 50 µmol/L | Inhibited proliferation, induced apoptosis | |
| Rat Chondrocytes | IL-1β stimulation | 5, 20 µM | Inhibited apoptosis | [4] |
| PC12 | Oxygen-glucose deprivation | Not specified | Decreased cell apoptosis | [4] |
| HL-60, U-937 | - | Not specified | Induced apoptosis | [11] |
| Human ESCs | H₂O₂-induced oxidative injury | 25, 50 µM | Suppressed apoptosis | [10] |
Table 2: Effects of this compound on Apoptosis-Related Protein Expression
| Cell/Tissue Type | Treatment | This compound Concentration | Protein Change | Reference |
| Infarcted Myocardium | Myocardial Infarction | Not specified | ↓ Bax, ↓ Caspase-3, ↑ Bcl-2, ↑ Bcl-xL | [1] |
| H292 cells | - | 10, 25, 50 µmol/L | ↑ Caspase-3, ↑ Caspase-9, ↑ Bax/Bcl-2 ratio | |
| Rat Chondrocytes | IL-1β | 5, 20 µM | ↓ Bax, ↑ Bcl-2, ↓ Caspase-3 activity | [4] |
| Rat Model of MI | Myocardial Infarction | 15 mg/kg/day | ↓ Bax, ↓ cleaved-caspase3, ↑ Bcl-2 | [2] |
| HL-60, U-937 cells | - | Not specified | ↓ Bcl-2, ↑ Caspase-3, -8, -9 | [11] |
| H9c2 cells | H₂O₂ | Not specified | Attenuated Caspase-3 activation | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's anti-apoptotic effects.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-p38).
Protocol:
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in situ.
Protocol:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde in PBS.
-
Permeabilize the samples with 0.1% Triton X-100 in PBS.
-
-
TUNEL Reaction:
-
Incubate the samples with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP), in a humidified chamber at 37°C for 1 hour.
-
-
Detection:
-
If using BrdUTP, incubate with an anti-BrdU-FITC antibody.
-
Counterstain the nuclei with DAPI or Propidium Iodide.
-
-
Analysis:
-
Visualize the samples using a fluorescence microscope.
-
TUNEL-positive cells will exhibit bright green or red fluorescence in the nucleus.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess cell viability and proliferation.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the anti-apoptotic effects of this compound.
Caption: General experimental workflow for studying this compound's anti-apoptotic effects.
Conclusion
This compound demonstrates significant anti-apoptotic activity through the multifaceted regulation of key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. Its ability to modulate the intrinsic and extrinsic apoptotic machinery further underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-apoptotic properties of this compound for the development of novel therapeutics.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Protocol [protocols.io]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis of Leonurine for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leonurine (4-guanidino-n-butyl syringate) is a unique alkaloid compound isolated from the herb Leonurus japonicus (Chinese motherwort). It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects. For research and development purposes, a reliable and high-yield synthesis of this compound is crucial. This document provides detailed application notes and protocols for the high-yield chemical synthesis of this compound, along with an overview of its known mechanisms of action involving key signaling pathways.
High-Yield Synthesis Methods for this compound
Several synthetic routes for this compound have been developed, with varying yields and complexities. Below is a summary of prominent high-yield methods to assist researchers in selecting the most suitable protocol for their needs.
Data Presentation: Comparison of High-Yield Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Steps | Reported Yield | Reported Purity | Reference |
| Method 1 | Syringic acid, 4-Guanidino-1-butanol hydrochloride | Dicyclohexylcarbodiimide (DCC), Hexamethylphosphoramide (HMPA) | >80% | Not specified | [1] |
| Method 2 (Improved) | Syringic acid, 4-Guanidino-1-butanol hydrochloride | Dichloromethane, mild conditions | 54% | High | [2] |
| Method 3 | 3,4,5-Trimethoxybenzoic acid | Seven-step synthesis | 11.67% | Validated by ¹H-NMR and MS | [3][4] |
| Method 4 | γ-Butyrolactone, Syringic acid | Ammonolysis, esterification, dehydration, reduction | Up to 65% | >98% | [5] |
| Method 5 | Aminobutyric acid, Syringic acid | Multi-step synthesis with protected intermediates | Not specified | 99.80% | [6] |
| Method 6 | S-methylisothiourea, 4-amino-1-butanol | Boc anhydride protection, condensation, deprotection | High-yield | High-purity | [5] |
Experimental Protocols
Method 1: High-Yield Synthesis via Condensation of Syringic Acid and 4-Guanidino-1-butanol Hydrochloride
This method, originally reported in 1979, remains a popular choice due to its simplicity and high yield[1].
Step 1: Preparation of 4-Guanidino-1-butanol hydrochloride
This intermediate can be synthesized from 4-aminobutanol through guanidinylation using a suitable guanidinylating agent like S-methylisothiourea sulfate.
Step 2: Condensation Reaction
-
In a round-bottom flask, dissolve syringic acid and 4-guanidino-1-butanol hydrochloride in a 1:1 mixture of hexamethylphosphoramide (HMPA) and diethyl ether.
-
To this solution, add dicyclohexylcarbodiimide (DCC) portion-wise at room temperature with constant stirring.
-
Allow the reaction to proceed for 72 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
The filtrate is then subjected to a standard aqueous work-up and extraction with a suitable organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound hydrochloride[3].
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS)[3][4]. The protonated molecular ion of this compound is observed at m/z 312[7].
Mandatory Visualizations: Synthesis Workflow and Signaling Pathways
Synthesis Workflow
Caption: High-yield synthesis workflow of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
1. TGF-β/Smad2 Signaling Pathway
This compound has been shown to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is critically involved in cellular fibrosis.
Caption: this compound inhibits the TGF-β/Smad2 signaling pathway.
2. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. This compound's effect on this pathway can be context-dependent.
Caption: this compound modulates the PI3K/Akt signaling pathway.
3. NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. This compound can suppress the activation of this pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
The synthetic protocols and mechanistic insights provided in this document are intended to facilitate further research into the therapeutic potential of this compound. The high-yield synthesis methods, when coupled with a deeper understanding of its molecular targets, will empower researchers to explore its efficacy in various disease models and accelerate its potential translation into clinical applications.
References
- 1. This compound, an improved synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. CN102260198A - this compound preparation method - Google Patents [patents.google.com]
- 7. Characterization of Metabolites of this compound (SCM-198) in Rats after Oral Administration by Liquid Chromatography/Tandem Mass Spectrometry and NMR Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Acidic Ionic Liquid Ultrasonic-Assisted Extraction of Leonurine
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the ultrasonic-assisted extraction (UAE) of Leonurine from Herba Leonuri (Chinese Motherwort) utilizing an acidic ionic liquid (IL). This method offers a significant improvement over conventional extraction techniques, demonstrating higher efficiency and shorter extraction times. The protocol herein is based on the optimized parameters using 1-methyl-3-H-imidazolium hydrogen sulfate ([HMIM][HSO4]) as the acidic ionic liquid solvent. This approach showcases a green and efficient alternative for the extraction of alkaloids in pharmaceutical research and development.
Introduction
This compound is a primary active alkaloid found in Herba Leonuri, known for its cardioprotective, antioxidant, and anti-apoptotic effects.[1] Traditional methods for its extraction, such as heat-reflux extraction (HRE), are often laborious, time-consuming, and require large volumes of volatile organic solvents.[1] The application of ionic liquid-based ultrasonic-assisted extraction (ILUAE) presents a more sustainable and efficient alternative.[1][2] Ionic liquids, with their unique properties like low vapor pressure and good extractability for organic compounds, combined with the mechanical effects of ultrasound, can significantly enhance extraction efficiency.[2][3] This protocol details an optimized method using the acidic ionic liquid [HMIM][HSO4] for the extraction of this compound. The acidity of the ionic liquid has been shown to have a remarkable effect on the extraction efficiency of alkaloids.[1][4][5]
Experimental Protocol
This section provides a detailed methodology for the acidic ionic liquid ultrasonic-assisted extraction of this compound from Herba Leonuri powder.
Materials and Reagents:
-
Herba Leonuri powder
-
1-methyl-3-H-imidazolium hydrogen sulfate ([HMIM][HSO4])
-
Deionized water
-
Methanol (Chromatographic grade)[1]
-
Standard this compound sample
-
Ultrasonic bath
-
UPLC system with a PDA detector[1]
-
0.22 μm filter
Optimized Extraction Parameters:
The following table summarizes the optimized conditions for the extraction of this compound.
| Parameter | Optimized Value |
| Ionic Liquid | [HMIM][HSO4] |
| IL Concentration | 1 mol·L⁻¹ |
| Solid-Liquid Ratio | 1:20 (g/mL) |
| Ultrasonic Power | 100 W |
| Extraction Time | 30 minutes |
Extraction Procedure:
-
Sample Preparation: Weigh 1.0 g of Herba Leonuri powder.
-
Solvent Addition: Add 20 mL of 1 mol·L⁻¹ [HMIM][HSO4] aqueous solution to the sample.[1][5]
-
Ultrasonic Extraction: Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a power of 100 W.[1]
-
Filtration: After extraction, filter the suspension through a Buchner funnel.
-
Dilution and Final Filtration: Dilute the filtrate to 50 mL with deionized water and then filter through a 0.22 μm filter before UPLC analysis.[1]
UPLC Analysis:
The quantification of this compound is performed using a UPLC system with the following conditions:
-
Column: AcquityTM UPLC HSS T3 column (1.8 μm, 100 mm×2.1 mm, i.d.)[1]
-
Detection Wavelength: 277 nm[1]
-
Mobile Phase: A suitable gradient of methanol and water.[1]
-
Identification: The peak for this compound is identified by comparing its retention time with that of a standard this compound solution.[1]
Data Presentation
The efficiency of the acidic ionic liquid ultrasonic-assisted extraction (AILUAE) was compared with conventional methods, namely heat-reflux extraction (HRE) and regular ultrasonic-assisted extraction (UAE) with 95% ethanol. The results are summarized in the table below.
Table 1: Comparison of Extraction Methods for this compound [1]
| Extraction Method | Solvent | Extraction Time | Extraction Efficiency (‰) |
| AILUAE (Optimized) | 1 M [HMIM][HSO4] | 30 min | 0.136 |
| HRE | 95% Ethanol | 2 h | 0.057 |
| UAE | 95% Ethanol | 40 min | 0.021 |
Data sourced from Cao et al. (2017).[1]
Table 2: Optimization of Extraction Parameters [1]
The following table presents the effect of different parameters on the relative extraction efficiency of this compound. The maximum efficiency in each series is taken as 100%.
| Parameter | Value | Relative Extraction Efficiency (%) |
| Extraction Time | 10 min | ~75 |
| 20 min | ~90 | |
| 30 min | 100 | |
| 40 min | ~98 | |
| 50 min | ~95 | |
| [HMIM][HSO4] Conc. | 0.25 M | ~60 |
| 0.5 M | ~85 | |
| 1 M | 100 | |
| 1.5 M | ~95 | |
| 2 M | ~90 | |
| Solid-Liquid Ratio | 1:5 | ~70 |
| 1:10 | ~85 | |
| 1:20 | 100 | |
| 1:30 | ~100 | |
| Ultrasonic Power | 50 W | ~100 |
| 100 W | 100 | |
| 500 W | ~100 |
Note: The value of 100 W for ultrasonic power was selected for subsequent experiments, although no significant change was observed between the tested powers.[1]
Visualizations
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for the acidic ionic liquid ultrasonic-assisted extraction of this compound.
Diagram 2: Mechanism of Ultrasonic-Assisted Extraction
Caption: The mechanism of enhanced extraction by ultrasonic waves.
References
Application Notes: Methods for Isolating Leonurine from Herba Leonuri
Introduction
Leonurine is a pharmacologically significant pseudoalkaloid primarily isolated from plants of the Leonurus genus, commonly known as motherwort (Herba Leonuri).[1] It exhibits a range of biological activities, including cardiovascular protection, neuroprotection, and uterotonic effects.[2][3] The concentration of this compound in the plant material can vary, with fresh Leonurus japonicus containing approximately 0.02%–0.12% this compound.[2][4] This document provides detailed protocols for the extraction, separation, and purification of this compound from Herba Leonuri for research and drug development purposes.
Method 1: Acidic Methanol Extraction followed by Column Chromatography
This classical method is suitable for isolating this compound on a laboratory scale. It involves a multi-step solvent extraction followed by purification using column chromatography.[2][5]
Experimental Protocol
-
Plant Material Preparation: Use either fresh or dried aerial parts of Herba Leonuri. Comminute the plant material to a coarse powder to increase the surface area for extraction.
-
Initial Extraction:
-
Solvent Partitioning:
-
Column Chromatography Purification:
-
Prepare a chromatography column with alumina and another with Sephadex G-25.
-
Dissolve the semi-purified extract in a suitable solvent and load it onto the alumina column.
-
Elute the column with a gradient of solvents to separate the compounds.
-
Collect the fractions containing this compound (monitoring by TLC or HPLC is recommended).
-
Pool the this compound-rich fractions and further purify them on the Sephadex G-25 column to remove smaller impurities.[2][5]
-
-
Final Product:
-
Evaporate the solvent from the purified fractions to obtain the dried this compound product.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Comminuted dried plants or fresh leaves | [2][5] |
| Final Yield | 50 mg/kg of dried product | [2][5] |
Workflow Diagram
Caption: Classical isolation of this compound.
Method 2: High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is an efficient liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. It is highly effective for separating natural products.[5][6]
Experimental Protocol
-
Crude Extract Preparation:
-
Extract powdered Herba Leonuri with an appropriate solvent (e.g., ethanol or methanol) to create a crude extract.
-
Fractionate the crude extract using solvent partitioning. For instance, an n-butanol fraction is often prepared for HSCCC separation of this compound.[6]
-
-
HSCCC System Preparation:
-
Separation:
-
Dissolve the n-butanol fraction in the solvent mixture and inject it into the HSCCC.
-
Pump the mobile phase (the lower phase) at a constant flow rate (e.g., 2.2 mL/min).[6]
-
-
Fraction Collection and Analysis:
-
Monitor the eluate with a UV detector at 277 nm.[6]
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions for purity using HPLC.
-
-
Final Product:
-
Combine the pure fractions and evaporate the solvent to yield high-purity this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2.48 g crude extract of L. japonicus | [6] |
| Final Yield | 68 mg | [6] |
| Purity | ~96.2% | [6] |
Workflow Diagram
Caption: HSCCC isolation workflow for this compound.
Method 3: Ion-Exchange Chromatography for Total Alkaloid Extraction
This method is particularly useful for isolating the total alkaloid fraction from Herba Leonuri, from which this compound can be further purified. It leverages the basic nature of alkaloids.[7]
Experimental Protocol
-
Preparation of Juice:
-
Clean fresh Herba Leonuri and crush it to extract the juice. The remaining slag can be mixed with water and squeezed again 2-3 times to maximize yield.[7]
-
-
Alcohol Precipitation:
-
Combine the juice extracts and add ethanol to a final concentration of 40-80% under agitation. Let it stand to allow precipitation of non-alkaloidal components.[7]
-
Filter the mixture to obtain the filtrate. Recover the ethanol from the filtrate.
-
-
Acidification and Filtration:
-
Adjust the pH of the filtrate to 2-3 using hydrochloric acid and filter again to remove any acid-precipitated impurities.[7]
-
-
Ion-Exchange Chromatography:
-
Load the acidic filtrate onto a pre-treated acidic cation-exchange resin column (e.g., 732 type).[7][8]
-
Wash the column with water until the eluate is neutral (pH 6-7).
-
Elute the bound alkaloids from the resin using a basic solution, such as 5-20% ammoniacal liquor or an ammoniacal ethanol solution.[7]
-
-
Purification and Drying:
-
Collect the eluate containing the total alkaloids.
-
Adjust the pH to 6-7 and concentrate the solution.
-
Dry the concentrate to obtain the total alkaloid extract of Herba Leonuri.[7]
-
This compound can be further purified from this extract using methods like preparative HPLC or crystallization.
-
Workflow Diagram
Caption: Ion-exchange chromatography workflow.
Summary of Isolation Methods and Yields
The choice of method depends on the desired scale, purity, and available equipment. HSCCC offers high purity in a single step from a crude fraction, while traditional methods are robust for initial isolation.
| Method | Starting Material | Purity | Yield | Key Advantage | Reference |
| Acidic Methanol Extraction & Column Chromatography | Fresh or dried leaves | Not specified | 50 mg/kg | Good for initial lab-scale isolation | [2][5] |
| High-Speed Countercurrent Chromatography (HSCCC) | 2.48 g crude extract | ~96.2% | 2.74% (from crude extract) | High purity and recovery | [6] |
| Soxhlet Extraction (Methanol) | Dried Herba Leonuri | Not specified (total extract) | 12.5% - 14.2% (total extract) | Efficient for exhaustive extraction | [9] |
| Ion-Exchange Chromatography | Fresh Herba Leonuri | Not specified (total alkaloids) | Not specified | Specific for isolating total alkaloids | [7][8] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leonurus japonicus, Leonurus cardiaca, Leonotis leonurus: a novel HPLC study on the occurrence and content of the pharmacologically active guanidino derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | this compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. CN100484915C - Process for extracting leonuridine from fresh motherwort and leonuridine preparation - Google Patents [patents.google.com]
- 8. CN1376669A - Extracting process and usage of general this compound - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Large-Scale Preparation of Synthetic Leonurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of Leonurine, a pseudoalkaloid with significant therapeutic potential. The information compiled herein is intended to guide researchers in the efficient and scalable production of this valuable compound for further investigation and drug development endeavors.
Introduction
This compound (4-guanidino-1-butanol syringate) is a naturally occurring compound isolated from plants of the Leonurus genus, traditionally used in medicine. It has garnered considerable interest in the scientific community due to its wide range of pharmacological activities, including cardiovascular protection, neuroprotection, and anti-inflammatory effects. To facilitate preclinical and clinical studies, robust and scalable synthetic routes are essential. This document outlines several methods for the large-scale preparation of synthetic this compound, complete with detailed experimental protocols, quantitative data, and characterization methods.
Synthetic Strategies for this compound
Several synthetic routes to this compound have been developed, each with its own advantages in terms of starting materials, yield, and scalability. The most prominent methods include:
-
Route 1: Condensation of Syringic Acid and 4-Guanidino-1-butanol Hydrochloride. This is a classic and high-yield approach adaptable for large-scale production.[1]
-
Route 2: Multi-step Synthesis from 3,4,5-Trimethoxybenzoic Acid. This route involves a seven-step process to yield this compound hydrochloride.[2]
-
Route 3: Synthesis Utilizing Boc-Protected Intermediates. This modern approach employs tert-butoxycarbonyl (Boc) protecting groups to achieve a high-yield synthesis with potentially fewer side products.[3][4]
The following sections provide detailed protocols for these synthetic strategies.
Experimental Protocols
Route 1: Condensation of Syringic Acid and 4-Guanidino-1-butanol Hydrochloride
This method involves the direct condensation of syringic acid with 4-guanidino-1-butanol hydrochloride, a simple and effective route for large-scale synthesis.[1]
Workflow:
Caption: Condensation synthesis of this compound.
Protocol:
-
Preparation of 4-Guanidino-1-butanol Hydrochloride: (This is a key intermediate that may need to be synthesized separately if not commercially available).
-
A detailed protocol for its synthesis from 4-aminobutanol is required but not fully detailed in the provided search results. A general approach involves the reaction of 4-aminobutanol with a guanidinylating agent such as S-methylisothiourea sulfate.
-
-
Condensation Reaction:
-
In a suitable reaction vessel, dissolve syringic acid and 4-guanidino-1-butanol hydrochloride in a 1:1 mixture of hexamethylphosphoramide (HMPT) and diethyl ether.
-
Add dicyclohexylcarbodiimide (DCC) to the solution to facilitate the condensation.
-
Stir the reaction mixture at room temperature. The reaction time can be up to 72 hours to achieve a high yield of over 80%.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate containing this compound is then subjected to purification steps, which may include extraction, washing, and crystallization to obtain the final product.
-
Route 2: Multi-step Synthesis from 3,4,5-Trimethoxybenzoic Acid
This synthetic pathway involves a seven-step process to produce this compound hydrochloride with a reported overall yield of 11.67%.[2]
Workflow:
Caption: Multi-step synthesis of this compound HCl.
Protocol:
While the specific details of each of the seven steps are not exhaustively provided in the search results, the general transformation involves modifications of the starting benzoic acid derivative, introduction of the butylamine side chain, guanidinylation, and final conversion to the hydrochloride salt. Researchers interested in this route should consult the primary literature from Wang et al. (2022) for the detailed experimental procedures.[2]
Route 3: Synthesis Utilizing Boc-Protected Intermediates
This optimized, multi-step synthesis utilizes Boc protection to achieve a high yield of this compound.[3][4]
Workflow:
References
- 1. This compound, an improved synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products in drug discovery and development: Synthesis and medicinal perspective of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its this compound content - PMC [pmc.ncbi.nlm.nih.gov]
Leonurine Administration in Animal Models of Myocardial Infarction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of leonurine in animal models of myocardial infarction (MI). This compound, an alkaloid derived from Herba leonuri (Chinese Motherwort), has demonstrated significant cardioprotective effects in preclinical studies. These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in the context of ischemic heart disease.
Introduction
Myocardial infarction remains a leading cause of morbidity and mortality worldwide. This compound has emerged as a promising natural compound with multifaceted cardioprotective properties, including anti-apoptotic, anti-oxidant, and anti-inflammatory effects.[1][2][3][4] In animal models of MI, this compound administration has been shown to reduce infarct size, improve cardiac function, and mitigate adverse cardiac remodeling.[1][2][5][6] This document synthesizes findings from multiple studies to provide standardized protocols and a summary of quantitative data.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound administration in various animal models of myocardial infarction.
Table 1: Effects of this compound on Myocardial Infarct Size and Cardiac Biomarkers
| Animal Model | Dosing Regimen | Infarct Size Reduction (%) | CK-MB Reduction | LDH Reduction | Tn-I Reduction | Reference |
| Sprague-Dawley Rats (Ischemia/Reperfusion) | 7.5 mg/kg (i.p.) | 25.4% | Significant | Significant | - | [5] |
| Sprague-Dawley Rats (Ischemia/Reperfusion) | 15 mg/kg (i.p.) | 41.7% | Significant | Significant | - | [5] |
| Sprague-Dawley Rats (Coronary Artery Ligation) | 15 mg/kg/day (oral gavage) for 28 days | Significantly Alleviated | - | - | - | [1][2] |
| Sprague-Dawley Rats (Coronary Artery Ligation) | 15 mg/kg/day (i.p.) for 7 days (pre-treatment) | Significantly Reduced | Significant | - | Significant | [7][8] |
CK-MB: Creatine Kinase-MB Isoenzyme; LDH: Lactate Dehydrogenase; Tn-I: Troponin I; i.p.: intraperitoneal.
Table 2: Effects of this compound on Cardiac Function (Echocardiography)
| Animal Model | Dosing Regimen | Improvement in LVEF (%) | Improvement in LVFS (%) | Reference |
| Sprague-Dawley Rats (Coronary Artery Ligation) | 15 mg/kg/day (oral gavage) for 28 days | Significantly Improved | Significantly Improved | [1][2] |
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening.
Table 3: Hemodynamic Effects of this compound in a Rat Model of Chronic Myocardial Ischemia
| Parameter | Effect of this compound (15 mg/kg/day) | Reference |
| Left Ventricle End-Diastolic Pressure (LVEDP) | Decreased | [9] |
| +dP/dt | Increased | [9] |
+dP/dt: Maximum rate of left ventricular pressure rise.
Experimental Protocols
Animal Models of Myocardial Infarction
3.1.1. Coronary Artery Ligation Model (Permanent Occlusion)
This model induces a permanent myocardial infarction.
-
Animal Species: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the rats with 3% pentobarbital sodium (30 mg/kg) administered intraperitoneally.
-
Intubation and Ventilation: Intubate the anesthetized rat and provide ventilation at a respiratory rate of 70 breaths/min.
-
Thoracotomy: Perform a thoracotomy at the third intercostal space on the left side to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery. Successful ligation is confirmed by the appearance of a pale color in the infarcted area and ST-segment elevation on an electrocardiogram (ECG).[2]
-
Sham Operation: For the sham group, perform the same surgical procedure without ligating the LAD.
-
Post-operative Care: Close the thoracic cavity and provide appropriate post-operative care, including analgesics.
3.1.2. Ischemia/Reperfusion (I/R) Model
This model mimics the clinical scenario of reperfusion therapy following a myocardial infarction.
-
Animal Species: Male Sprague-Dawley rats are a suitable model.
-
Anesthesia and Thoracotomy: Follow the same procedures as described for the coronary artery ligation model.
-
Ischemia Induction: Place a slipknot around the LAD coronary artery to induce ischemia for a defined period (e.g., 45 minutes).[5]
-
Reperfusion: After the ischemic period, release the slipknot to allow for reperfusion of the coronary artery for a specified duration (e.g., 24 hours).[5]
-
Sham Operation: The sham group undergoes the same procedure without the LAD occlusion and reperfusion.
This compound Administration
3.2.1. Oral Gavage
-
Preparation: Dissolve this compound in saline to the desired concentration (e.g., for a 15 mg/kg/day dose).
-
Administration: Administer the this compound solution daily via oral gavage for the duration of the study (e.g., 28 days post-MI).[1][2] The control groups should receive an equal volume of saline.
3.2.2. Intraperitoneal (i.p.) Injection
-
Preparation: Prepare a sterile solution of this compound in saline.
-
Administration: Administer this compound via i.p. injection at the specified dose (e.g., 7.5 mg/kg or 15 mg/kg).[5] This can be done as a pretreatment before inducing ischemia or as a post-treatment.
Assessment of Cardioprotective Effects
3.3.1. Measurement of Infarct Size
-
Staining: Use 2,3,5-triphenyltetrazolium chloride (TTC) and Evans Blue staining to delineate the infarct area.
-
Procedure: At the end of the experiment, excise the heart and stain with TTC. The viable myocardium will stain red, while the infarcted area will appear pale.
-
Quantification: Use imaging software (e.g., ImageJ) to quantify the infarct size as a percentage of the total left ventricular area.[7][8]
3.3.2. Histological Analysis
-
Masson's Trichrome Staining: To assess collagen deposition and fibrosis, fix heart tissue in 10% formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome, where collagen will appear blue.
-
TUNEL Staining: To evaluate apoptosis, use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on paraffin-embedded heart sections from the border zone of the infarct area.[5]
3.3.3. Biochemical Analysis
-
Sample Collection: Collect blood samples at specified time points.
-
Cardiac Enzyme Measurement: Measure the plasma levels of cardiac enzymes such as CK-MB, LDH, and Tn-I using commercially available assay kits.[5][7][8]
3.3.4. Echocardiography
-
Procedure: Perform transthoracic echocardiography on anesthetized rats at baseline and at the end of the study to assess cardiac function.
-
Parameters: Measure left ventricular dimensions and function, including LVEF and LVFS.[1][2]
Signaling Pathways and Mechanisms of Action
This compound exerts its cardioprotective effects through the modulation of several key signaling pathways.
PI3K/Akt/GSK3β Signaling Pathway
This compound has been shown to activate the PI3K/Akt signaling pathway, which is a critical pro-survival pathway in the heart.[1][2][9] Activation of Akt leads to the phosphorylation and inactivation of GSK3β, which in turn promotes cell survival and reduces apoptosis. This pathway is also associated with an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax.[1][2][6]
Caption: this compound activates the PI3K/Akt/GSK3β pathway, promoting cardioprotection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rat model of myocardial infarction.
Caption: A typical experimental workflow for in vivo studies of this compound in MI.
Anti-Oxidative and Anti-Inflammatory Pathways
This compound also exhibits potent anti-oxidative and anti-inflammatory properties that contribute to its cardioprotective effects. It has been shown to reduce reactive oxygen species (ROS) levels and inhibit inflammatory pathways.[5] For instance, this compound can attenuate myocardial fibrotic responses by inhibiting NADPH oxidase 4 (Nox4), a key source of ROS in the heart.[7]
Caption: this compound's inhibition of the Nox4-ROS pathway to reduce myocardial fibrosis.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for myocardial infarction. The protocols and data presented in this document provide a comprehensive resource for researchers investigating its cardioprotective mechanisms and potential clinical applications. Standardization of these experimental models and assessment methods will be crucial for advancing our understanding of this compound's role in cardiovascular medicine.
References
- 1. This compound protects cardiac function following acute myocardial infarction through anti‑apoptosis by the PI3K/AKT/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects cardiac function following acute myocardial infarction through anti-apoptosis by the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound pretreatment protects the heart from myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Investigation of the protective mechanism of this compound against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy [frontiersin.org]
- 8. Investigation of the protective mechanism of this compound against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (SCM-198) improves cardiac recovery in rat during chronic infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Leonurine in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
References
- 1. Leonurus japonicus, Leonurus cardiaca, Leonotis leonurus: a novel HPLC study on the occurrence and content of the pharmacologically active guanidino derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its this compound content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of this compound in leonurus granule and extractum by UPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Leonurine: Application Notes and Protocols for Preclinical Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leonurine, an alkaloid derived from Herba Leonuri (Motherwort), has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its therapeutic potential across a spectrum of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This document provides detailed application notes and protocols based on published preclinical research to guide scientists in the investigation of this compound as a potential therapeutic agent.
Therapeutic Applications and Mechanisms of Action
This compound exerts its effects through the modulation of multiple signaling pathways, demonstrating antioxidant, anti-inflammatory, anti-apoptotic, and anti-proliferative properties. Its multifaceted mechanism of action makes it a promising candidate for complex diseases.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies, showcasing the therapeutic potential of this compound in different disease models.
Table 1: Anti-Cancer Effects of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | Citation |
| K562 | Chronic Myeloid Leukemia | Cell Viability (CCK-8) | 0.773 mM (IC50) | Inhibition of cell viability | [1] |
| KU812 | Chronic Myeloid Leukemia | Cell Viability (CCK-8) | 0.882 mM (IC50) | Inhibition of cell viability | [1] |
| PC3 | Prostate Cancer | Cell Cycle Analysis | 200, 400, 800 µM | G1 phase arrest | [2] |
| DU145 | Prostate Cancer | Cell Cycle Analysis | 200, 400, 800 µM | G1 phase arrest | [2] |
| MDA-MB-231 | Breast Cancer | Cell Proliferation (CCK-8) | 200, 400, 800 µM | Inhibition of proliferation | [3] |
| SK-BR-3 | Breast Cancer | Cell Proliferation (CCK-8) | 200, 400, 800 µM | Inhibition of proliferation | [3] |
Table 2: Neuroprotective Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Key Findings | Citation |
| APP/PS1 Mice | Alzheimer's Disease | Orally for 2 months | Improved cognitive function, reduced Aβ levels | [4] |
| Rats | Ischemic Stroke (OGD) | 50, 100, 200 µg/mL (pretreatment) | Dose-dependent decrease in ROS and MDA levels | [2] |
Table 3: Cardioprotective Effects of this compound
| Cell Model | Insult | This compound Concentration | Key Findings | Citation |
| H9c2 cells | TGF-β stimulation | 20 µM (pretreatment) | Repressed phosphorylation of Smad2 | [2] |
Table 4: Anti-inflammatory and Other Effects of this compound
| Model | Condition | This compound Dosage/Concentration | Key Findings | Citation |
| Mouse and Human ESCs | LPS-induced inflammation | Dose-dependent | Reduced levels of IL-1β, IL-6, IL-8, TNF-α, iNOS, and COX2 | [2] |
| Rats | Renal I/R-induced AKI | 7.5, 15, 30 mg/kg/d (preconditioning) | Improved renal function and histological damage | [2] |
| EMS model mice | Endometriosis | 7.5 and 15 mg/kg/d | Inhibited growth of ectopic lesions | [2] |
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are mediated through its interaction with several key signaling pathways. The diagrams below illustrate these interactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and should be adapted as necessary for specific experimental conditions.
In Vitro Assays
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cell lines.
References
- 1. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Enhancing Leonurine's Therapeutic Potential: Techniques for Structural Modification to Improve Bioavailability
Application Notes & Protocols for Researchers in Drug Development
Leonurine, a unique alkaloid derived from Leonurus japonicus (Chinese Motherwort), has demonstrated significant therapeutic potential in cardiovascular and central nervous system diseases. Its pharmacological activities are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. However, the clinical application of this compound is hampered by its low oral bioavailability, which is primarily due to its high polarity, leading to poor membrane permeability and limited fat solubility.[1][2] Reports indicate an oral bioavailability of approximately 2.21% in rats.[1]
These application notes provide a detailed overview of structural modification strategies aimed at improving the bioavailability of this compound. The accompanying protocols offer standardized methods for the synthesis and evaluation of novel this compound derivatives.
Rationale for Structural Modification
The chemical structure of this compound, characterized by a guanidino group and a phenolic hydroxyl group, is responsible for both its therapeutic effects and its poor pharmacokinetic profile.[1] The primary goal of structural modification is to increase the lipophilicity of the molecule to enhance its absorption across the gastrointestinal tract. This can be achieved through several key strategies:
-
Prodrug Approach: Masking the polar functional groups (hydroxyl and guanidino) with lipophilic moieties can significantly improve membrane permeability. These promoieties are designed to be cleaved in vivo by metabolic enzymes, releasing the active this compound.
-
Bioisosteric Replacement: Replacing polar functional groups with other groups that have similar physical or chemical properties but different polarity can enhance absorption while maintaining pharmacological activity.
Key Structural Modification Strategies
Several approaches have been explored to enhance the therapeutic efficacy and bioavailability of this compound through structural modification:
-
Ester Prodrugs: The phenolic hydroxyl group of this compound is a prime target for esterification. Creating ester prodrugs increases lipophilicity, which can lead to improved passive diffusion across the intestinal epithelium.
-
Co-drugs with Other Bioactive Molecules: Conjugating this compound with other drugs can yield synergistic therapeutic effects and improved pharmacokinetic properties.
-
This compound-Aspirin Co-drug: A novel co-drug of this compound and aspirin (compound 545) has been synthesized. This compound has shown significantly enhanced cardioprotective effects compared to either this compound or aspirin alone.[3] While specific pharmacokinetic data is not yet available, the rationale behind this co-drug includes potential improvements in absorption due to the combined structure.
-
This compound-Cysteine Conjugate: A conjugate of this compound and cysteine has been shown to have superior anti-myocardial ischemia effects compared to this compound alone, likely due to enhanced antioxidant activity.[4]
-
-
Modification of the Guanidino Group: The highly polar guanidino group is a major contributor to this compound's low bioavailability.
-
Mercaptoethylthis compound (MEL): Replacing the guanidino group with a mercaptoethyl group results in mercaptoethylthis compound (MEL). This analog has demonstrated enhanced neuroprotective effects.[2]
-
Quantitative Data on Bioavailability Enhancement
While research has highlighted the enhanced pharmacological effects of several this compound derivatives, detailed comparative pharmacokinetic data remains limited in publicly available literature. However, formulation strategies have also shown promise in improving this compound's bioavailability. The following table summarizes the available pharmacokinetic data for this compound and a this compound microemulsion formulation in rats. This data serves as a benchmark for the level of improvement that can be achieved.
| Compound/Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| This compound (Suspension) | 50 mg/kg (oral) | 1766.3 ± 283.6 | ~0.75 | 3194.3 ± 436.0 | 1.78 | [5] |
| This compound (Microemulsion) | Not Specified | 2.46-fold higher than suspension | Not Specified | Not Specified | 10.95 | [5] |
| This compound | 50 mg/kg (oral) | Not Specified | ~0.75 | Not Specified | 2.21 | [1] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve).
Experimental Protocols
Protocol 1: Synthesis of a Lipophilic Ester Prodrug of this compound (General Procedure)
This protocol describes a general method for the synthesis of a lipophilic ester prodrug of this compound by esterifying the phenolic hydroxyl group.
Materials:
-
This compound hydrochloride
-
Anhydrous dichloromethane (DCM)
-
Lipophilic acyl chloride (e.g., octanoyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Basification: Add triethylamine (approximately 2-3 equivalents) to the solution to neutralize the hydrochloride and deprotonate the phenolic hydroxyl group. Stir the mixture at room temperature for 30 minutes.
-
Acylation: Slowly add the lipophilic acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound ester prodrug.
-
Characterization: Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of a new this compound derivative in a rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound derivative
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent if necessary)
-
Oral gavage needles
-
Syringes and needles for intravenous injection and blood collection
-
Heparinized tubes for blood sample collection
-
Centrifuge
-
Analytical method for quantification of the this compound derivative in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Group Allocation: Divide the rats into two groups: an oral administration group and an intravenous (IV) administration group (n=6 per group).
-
Drug Administration:
-
Oral Group: Administer the this compound derivative at a predetermined dose (e.g., 50 mg/kg) by oral gavage.
-
IV Group: Administer the this compound derivative at a lower dose (e.g., 5 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80 °C until analysis.
-
Plasma Analysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Protocol 3: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a method for evaluating the intestinal permeability of this compound derivatives using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow solution
-
This compound derivative and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seeding on Transwell Inserts: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution containing the this compound derivative (at a known concentration, e.g., 10 µM) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate the plate at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A) for Efflux Assessment:
-
Perform the experiment as above, but add the test solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound derivatives.
References
- 1. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Investigating the Anti-Neuroinflammatory Effects of Leonurine on Microglia
Introduction
Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in brain homeostasis and immune surveillance.[1] Upon encountering stimuli such as lipopolysaccharide (LPS), pathogens, or cellular debris, microglia become activated, undergoing morphological and functional changes.[1][2] While acute activation is crucial for clearing threats, chronic or excessive activation leads to the sustained release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), contributing to neuroinflammation and neurodegenerative diseases.[3][4] Leonurine (4-guanidino-n-butyl syringate), a bioactive alkaloid derived from Herba Leonuri, has demonstrated significant anti-inflammatory and neuroprotective properties.[5][6] Studies suggest that this compound can suppress the overactivation of microglia, thereby reducing the production of inflammatory cytokines.[3][5] The primary mechanisms involve the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][6][7]
These application notes provide a comprehensive experimental framework for researchers to investigate and characterize the inhibitory effects of this compound on microglia activation, particularly in an LPS-induced inflammatory model.
Experimental Design & Workflow
The overall strategy is to utilize an in vitro model of neuroinflammation by treating primary microglia or a microglial cell line (e.g., BV-2) with LPS. The ability of this compound to counteract the effects of LPS is then assessed through a series of biochemical and molecular assays. A typical workflow involves determining the non-toxic concentration range of this compound, followed by pre-treating the cells with this compound before stimulating them with LPS. The readouts include cell viability, levels of inflammatory mediators, and the activation status of key signaling proteins.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key reagents and a summary of expected experimental outcomes. Researchers should optimize these parameters for their specific cell type and experimental setup.
Table 1: Recommended Reagent Concentrations & Incubation Times
| Reagent | Cell Type | Typical Concentration | Incubation Time | Purpose |
| This compound | Primary Microglia, BV-2 | 5 - 60 µM[8][9] | 1 - 2 hours (pre-treatment) | Test Agent |
| LPS | Primary Microglia, BV-2 | 0.1 - 1 µg/mL[10][11] | 6 - 24 hours | Inflammatory Stimulus |
| MTT Reagent | Any | 0.5 mg/mL | 4 hours | Cell Viability |
| Griess Reagent | Any | N/A | 10 minutes | Nitric Oxide Measurement |
Table 2: Summary of Key Experiments and Expected Outcomes
| Assay | Target Measured | Expected Result in LPS-Treated Cells | Expected Effect of this compound |
| MTT Assay | Mitochondrial reductase activity | No significant change | No significant toxicity at working concentrations |
| Griess Assay | Nitrite (NO) concentration | Significant Increase[3] | Dose-dependent decrease |
| ELISA | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Significant Increase[4] | Dose-dependent decrease[12] |
| qPCR | mRNA levels of Nos2, Tnf, Il6, Il1b, Cox2 | Significant Upregulation[8] | Dose-dependent downregulation |
| Western Blot | Phosphorylation of p65, IκBα, p38, JNK | Significant Increase[3][10] | Dose-dependent inhibition of phosphorylation |
| Immunofluorescence | Iba1 expression and cell morphology | Increased Iba1, amoeboid shape[4] | Reduced Iba1 intensity, ramified shape |
Experimental Protocols
Protocol 1: Microglia Culture and Viability Assay
1.1. Cell Culture (BV-2 Microglial Cell Line)
-
Culture BV-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
1.2. Cell Viability (MTT Assay)
-
Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM).
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Measurement of Nitric Oxide (NO) Production
-
Seed BV-2 cells in a 24-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Cytokine Measurement by ELISA
-
Seed and treat cells as described in Protocol 2, stimulating with LPS for 12-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.[13]
-
Briefly, add standards and samples to the antibody-coated wells, incubate, wash, add detection antibody, incubate, wash, add substrate, and stop the reaction.
-
Measure absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis for Signaling Pathways
-
Seed BV-2 cells in a 6-well plate at 2.5 x 10⁵ cells/well.
-
Pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, p-p38, p38, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system and quantify band intensity using image analysis software.
Involved Signaling Pathways
This compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the production of inflammatory mediators in microglia.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB dimer (p65/p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, the IKK complex is activated, which then phosphorylates IκBα.[10] This phosphorylation targets IκBα for ubiquitination and degradation, freeing the p65/p50 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit, thus preventing NF-κB's nuclear translocation and subsequent gene expression.[10][13]
Inhibition of MAPK Pathways
The MAPK family, including p38 and c-Jun N-terminal kinase (JNK), also plays a vital role in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases.[3] Activated p38 and JNK, in turn, phosphorylate various transcription factors, such as AP-1, which also promotes the expression of inflammatory genes. Evidence suggests that this compound can suppress the activation of microglia by inhibiting the phosphorylation of p38 and JNK.[3]
References
- 1. Lipopolysaccharide-Induced Microglia Activation Promotes the Survival of Midbrain Dopaminergic Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of microglia: a neuroinflammatory role for CAP37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the role of this compound in inflammation-related diseases [jms.fudan.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates LPS-induced myocarditis through suppressing the NF-кB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound ameliorates LPS-induced acute kidney injury via suppressing ROS-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Bioavailability of Leonurine in vivo
Welcome to the technical support center for researchers working with Leonurine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with its low in vivo bioavailability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low plasma concentrations of this compound after oral administration.
Q: My in vivo experiments show very low plasma concentrations of this compound after oral administration. What are the likely causes and how can I improve its absorption?
A: Low plasma concentration of this compound following oral administration is a common issue primarily due to its poor solubility, extensive first-pass metabolism, and potential efflux by intestinal transporters.[1][2][3][4] The oral bioavailability of unmodified this compound has been reported to be as low as 2.21%.[1][5]
Possible Causes:
-
Poor Solubility: this compound has poor solubility in both water and lipids, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[2][3][4]
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the intestine and liver before it reaches systemic circulation.[1][5] The metabolic rate can exceed 90%.[1] Key enzymes involved are CYP1A2, CYP2D6, CYP3A4, and UGT1A1.[1][5]
-
Efflux by P-glycoprotein (P-gp): this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[1][6][7][8]
Troubleshooting Strategies:
-
Formulation Development: Encapsulating this compound in a suitable drug delivery system is a highly effective strategy.
-
Microemulsions: Oil-in-water (O/W) or oil-in-oil (O/O) microemulsions can significantly enhance the oral bioavailability of this compound.[2][9] A this compound O/O microemulsion (LE-ME) has been shown to increase the absolute bioavailability to 10.95% from 1.78% for a suspension.[9]
-
Nanostructured Lipid Carriers (NLCs): NLCs are lipid-based nanoparticles that can encapsulate this compound, protecting it from degradation and enhancing its absorption.[10][11][12] NLCs can improve glucose uptake and insulin sensitivity in vitro compared to the non-formulated extract.[10][11]
-
Solid Lipid Nanoparticles (SLNs): SLNs are another lipid-based nanocarrier system that can improve the oral bioavailability of various drugs by 2- to 25-fold.[13][14] They protect the drug from degradation in the GIT and can enhance absorption via transcellular and paracellular pathways.[12][13][15]
-
-
Structural Modification: Chemical modification of the this compound molecule can improve its physicochemical properties and metabolic stability.[3][4] For instance, creating conjugates like "this compound-cysteine" has been shown to increase the activity of antioxidant enzymes.[3]
-
Co-administration with P-gp Inhibitors: While not extensively studied for this compound specifically, co-administration with known P-gp inhibitors could potentially increase its intestinal absorption. However, this approach requires careful consideration of potential drug-drug interactions.
Problem 2: Rapid elimination of this compound in vivo.
Q: I'm observing a very short half-life for this compound in my pharmacokinetic studies. How can I prolong its circulation time?
A: this compound is known to be rapidly eliminated from the body.[1] Its half-life has been recorded at approximately 1.72 hours.[1] This rapid clearance necessitates frequent administration to maintain therapeutic concentrations.
Troubleshooting Strategies:
-
Sustained-Release Formulations:
-
Nanocrystal-loaded Microspheres: Injectable poly(lactic-co-glycolic acid) (PLGA) microspheres encapsulating this compound nanocrystals have been developed for long-term management of hyperlipidemia.[16] These formulations can provide sustained drug release over an extended period (e.g., 20 days in vitro).[16]
-
Microemulsions: A this compound O/O microemulsion was found to increase the half-life (T1/2β) and mean residence time (MRT) by 3.04- and 4.19-fold, respectively, compared to a suspension.[9]
-
-
Pegylation: Although not specifically reported for this compound, PEGylation (covalent attachment of polyethylene glycol) is a common strategy to increase the half-life of small molecule drugs by increasing their hydrodynamic size and reducing renal clearance.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies on this compound bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Oral Administration in Mice)
| Parameter | This compound Suspension | This compound O/O Microemulsion (LE-ME) | Reference |
| Cmax | Lower | 2.46-fold higher | [9] |
| Absolute Bioavailability | 1.78% | 10.95% | [9] |
| T1/2β | Baseline | 3.04-fold longer | [9] |
| MRT | Baseline | 4.19-fold longer | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Tmax | ~0.75 h | Oral (50 mg/kg) | [1][5] |
| t1/2α | 0.074 ± 0.020 h | Intravenous | [17] |
| t1/2β | 6.32 ± 1.35 h | Intravenous | [17] |
| Oral Bioavailability | 2.21% | Oral | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanostructured Lipid Carriers (NLCs)
This protocol is a generalized procedure based on the principles of high-pressure homogenization (HPH) described in the literature.[10][11]
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Liquid lipid (e.g., Miglyol® 812)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Purified water
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the this compound in this molten lipid mixture.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 800 bar for multiple cycles).[10] The number of cycles and pressure should be optimized to achieve the desired particle size and polydispersity index (PDI).
-
Cooling and NLC Formation: Cool down the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form the NLCs.
-
Characterization: Characterize the NLCs for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Experimental workflow for preparing this compound-loaded NLCs.
References
- 1. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 6. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study on the PK and BA profiles in the mouse body for this compound O/O microemulsion with determination by the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoformulation of Leonotis leonurus to improve its bioavailability as a potential antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoformulation of Leonotis leonurus to improve its bioavailability as a potential antidiabetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perspectives and Prospective on Solid Lipid Nanoparticles as Drug Delivery Systems [mdpi.com]
- 13. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid Lipid Nanoparticle enhances bioavailability of Hydroxycitric acid than microparticle delivery system. - ePrints@CFTRI [ir.cftri.res.in]
- 15. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Leonurine Dosage for Neuroprotective Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neuroprotective effects of Leonurine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage range for this compound in in vitro neuroprotection studies?
A1: For in vitro studies, particularly those using cell lines like PC12 cells subjected to oxygen-glucose deprivation (OGD), a common starting dosage range for this compound is 50 µg/mL to 200 µg/mL.[1][2] Studies have shown dose-dependent neuroprotective effects within this range, with higher concentrations generally providing more significant protection against oxidative stress and apoptosis.[1]
Q2: What is a typical effective dosage for this compound in in vivo models of ischemic stroke?
A2: In murine models of ischemic stroke, such as permanent middle cerebral artery occlusion (pMCAO), effective dosages of this compound have been reported to be between 5.0 mg/kg and 15.0 mg/kg.[3] One study identified 10.0 mg/kg as an effective therapeutic dose when administered after the ischemic event.[3]
Q3: What are the primary mechanisms of action for this compound's neuroprotective effects?
A3: this compound exerts its neuroprotective effects through multiple mechanisms, including:
-
Antioxidant properties: It reduces reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[1][3][4]
-
Anti-inflammatory effects: this compound can inhibit the activation of microglia and reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]
-
Anti-apoptotic activity: It has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2.[1][6]
-
Modulation of signaling pathways: this compound's effects are mediated through various signaling pathways, including the NO/NOS, Nrf-2, PI3K/Akt, and Cx36/CaMKII pathways.[1][3][7][8][9]
Q4: How can I assess the neuroprotective efficacy of this compound in my experiments?
A4: The efficacy of this compound can be evaluated using a variety of outcome measures:
-
In vitro: Cell viability assays (e.g., MTT), apoptosis assays (e.g., TUNEL staining, flow cytometry), and measurement of oxidative stress markers (ROS, MDA, SOD, GSH).
-
In vivo: Neurological deficit scoring, measurement of infarct volume, and histological analysis of neuronal damage.[3] Biochemical assays on brain tissue or serum can also be performed to measure markers of oxidative stress and inflammation.[1][4]
Troubleshooting Guide
Issue 1: Inconsistent or no significant neuroprotective effect observed at standard dosages.
-
Possible Cause 1: this compound purity and stability.
-
Troubleshooting: Ensure you are using high-purity this compound (>99%).[3] this compound solution should be freshly prepared for each experiment to avoid degradation. Store the stock solution as recommended by the manufacturer, typically at -20°C.
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting: Verify the severity of the insult in your disease model (e.g., duration of OGD or pMCAO). If the damage is too severe, the protective effects of this compound may be masked. Conversely, if the damage is too mild, a significant effect may not be detectable. Titrate the severity of your experimental insult to achieve a consistent and measurable level of damage.
-
-
Possible Cause 3: Cell line or animal model variability.
-
Troubleshooting: Different cell lines or animal strains may respond differently to this compound. Ensure that the model you are using is appropriate for studying the specific neuroprotective mechanisms of interest. Consider using a positive control to validate your experimental setup.
-
Issue 2: High variability in results between experimental replicates.
-
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting: For in vivo studies, ensure accurate and consistent administration of this compound (e.g., intraperitoneal injection, oral gavage). For in vitro studies, ensure thorough mixing of this compound in the cell culture medium for uniform exposure.
-
-
Possible Cause 2: Variations in the experimental model.
-
Troubleshooting: Standardize all experimental procedures to minimize variability. This includes the duration of ischemia/reperfusion, cell seeding density, and post-treatment incubation times.
-
-
Possible Cause 3: Issues with outcome measurement assays.
-
Troubleshooting: Calibrate all equipment and use standardized protocols for all assays. Ensure that the person performing the analysis is blinded to the experimental groups to minimize bias.
-
Data Presentation
Table 1: In Vitro Dosage of this compound for Neuroprotection in PC12 Cells
| Parameter | Low Dose | Medium Dose | High Dose | Reference |
| Concentration | 50 µg/mL | 100 µg/mL | 200 µg/mL | [1] |
| Effect on SOD levels | No significant difference | 8.68% increase | 13.37% increase | [1] |
| Effect on GSH levels | No significant difference | 18.78% increase | 38.05% increase | [1] |
| Effect on MDA levels | Less marked effect | 19.5% decrease | 23.83% decrease | [1] |
| Effect on Apoptosis | Fewer late apoptotic cells | Significantly lower apoptosis rate | - | [1] |
Table 2: In Vivo Dosage of this compound for Neuroprotection in a Mouse Model of Ischemic Stroke
| Parameter | Low Dose | Medium Dose | High Dose | Reference |
| Dosage | 5.0 mg/kg | 10.0 mg/kg | 15.0 mg/kg | [3] |
| Administration Route | Intraperitoneal injection | Intraperitoneal injection | Intraperitoneal injection | [3] |
| Timing of Administration | 2 hours after pMCAO | 2 hours after pMCAO | 2 hours after pMCAO | [3] |
| Outcome | - | Determined as the effective dose | - | [3] |
Experimental Protocols
1. In Vitro Model of Oxygen-Glucose Deprivation (OGD) in PC12 Cells
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Procedure:
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for the desired duration (e.g., 2-4 hours).
-
-
This compound Treatment: this compound is added to the culture medium at the desired concentrations (e.g., 50, 100, 200 µg/mL) before, during, or after the OGD insult, depending on the experimental design.
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to the normoxic incubator for a specified period (e.g., 24 hours) before analysis.
2. In Vivo Model of Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice
-
Animal Model: Male ICR mice are commonly used.[3]
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline incision in the neck to expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
-
This compound Administration: this compound is dissolved in 0.9% normal saline and administered via intraperitoneal injection at the desired dosage (e.g., 10.0 mg/kg) at a specific time point relative to the pMCAO procedure (e.g., 2 hours post-occlusion).[3]
-
Outcome Assessment: 24 hours after pMCAO, assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animals and perfuse the brains for infarct volume measurement (e.g., using TTC staining) and other biochemical or histological analyses.[3]
Visualizations
Caption: Signaling pathways modulated by this compound to exert neuroprotective effects.
Caption: Experimental workflow for in vitro OGD model.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound against ischemic stroke in mice by activating nuclear factor erythroid 2‐related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Insights and Therapeutic Applications of Leonurus in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of this compound against oxygen–glucose deprivation by targeting Cx36/CaMKII in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of this compound against oxygen-glucose deprivation by targeting Cx36/CaMKII in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor water solubility of Leonurine in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the poor water solubility of Leonurine in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound base has inherently poor water solubility due to its chemical structure. Direct dissolution in neutral aqueous buffers like phosphate-buffered saline (PBS) or cell culture media is often challenging and may result in precipitation or incomplete solubilization.[1][2]
Q2: I have this compound Hydrochloride. Is it more water-soluble?
Q3: What is the most common solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most frequently used solvent for preparing high-concentration stock solutions of both this compound and this compound Hydrochloride.[5][6][7] Methanol and ethanol can also be used, but DMSO typically allows for higher concentrations.[3]
Q4: What is the maximum recommended concentration of DMSO in my cell culture experiment?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type and experimental duration.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous buffer/medium. What should I do?
A5: This is a common issue when a compound is much less soluble in the final aqueous solution than in the DMSO stock. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Q6: Are there advanced methods to improve this compound's solubility and bioavailability for in vivo studies?
A6: Yes. Advanced formulation strategies such as creating nanoformulations (e.g., nanostructured lipid carriers, nanocrystals) or cyclodextrin inclusion complexes have been explored to significantly enhance the solubility and bioavailability of this compound and related compounds.[1][9][10]
Troubleshooting Guide: Precipitate Formation
This guide addresses the common problem of compound precipitation upon dilution of a DMSO stock solution into an aqueous medium.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution. | The final concentration in the aqueous medium exceeds this compound's solubility limit. | 1. Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound. 2. Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, try pre-mixing the medium with the same final percentage of DMSO before adding the this compound stock. Add the this compound stock dropwise while vortexing or stirring the medium to facilitate rapid dispersion.[11] 3. Increase Final DMSO %: If your cells tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) may help. |
| Solution is initially clear but becomes cloudy over time. | The compound is slowly precipitating out of the supersaturated solution. | 1. Prepare Fresh Solutions: Prepare the final working solution immediately before use. Do not store dilute aqueous solutions of this compound for extended periods. 2. Use Sonication: Briefly sonicate the final solution in a water bath to help redissolve small precipitates and create a more stable dispersion.[12] 3. Consider pH Adjustment: For this compound base, slightly acidifying the aqueous medium (e.g., to pH 3-4) can increase solubility.[5] However, ensure the final pH is compatible with your experimental system. |
| Persistent solubility issues despite troubleshooting. | The required concentration is simply too high for the chosen solvent system. | 1. Switch to this compound Hydrochloride: If you are using this compound base, switch to the more soluble hydrochloride salt. 2. Explore Advanced Formulations: For demanding applications, especially in vivo, consider preparing a nanoformulation or a cyclodextrin inclusion complex as detailed in the protocols below. |
Solubility Data for this compound and its Hydrochloride Salt
The following table summarizes solubility data gathered from various suppliers and literature. Note that values can vary between batches and suppliers.
| Compound | Solvent | Reported Solubility | Reference |
| This compound | Water | < 0.1 mg/mL (Insoluble) | [5] |
| This compound | DMSO | ~30.3 mg/mL (may require pH adjustment and sonication) | [5] |
| This compound Hydrochloride | Water | Insoluble | [7] |
| This compound Hydrochloride | DMSO | ≥ 31.1 mg/mL | [6] |
| This compound Hydrochloride | DMSO | 70 mg/mL | [7] |
| This compound Hydrochloride | Ethanol | 7 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol describes the standard method for preparing this compound solutions for in vitro experiments using DMSO as a co-solvent.
1. Materials:
-
This compound or this compound Hydrochloride powder
-
High-purity, sterile DMSO
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or glass vials
2. Procedure for Preparing a High-Concentration Stock Solution (e.g., 50 mM):
-
Weigh the required amount of this compound powder in a sterile, conical tube.
-
Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 50 mM).
-
Add the calculated volume of DMSO to the powder.
-
Vortex vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[6][12]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution in DMSO is typically stable for at least one month at -20°C.[6]
3. Procedure for Preparing a Final Working Solution (e.g., 50 µM):
-
Thaw an aliquot of the 50 mM DMSO stock solution.
-
Calculate the dilution factor. To get a 50 µM solution from a 50 mM stock, the dilution factor is 1000x. This will result in a final DMSO concentration of 0.1% (1/1000).
-
Warm the required volume of cell culture medium to 37°C.
-
Pipette the DMSO stock solution directly into the culture medium while gently swirling or vortexing. For a 10 mL final volume, you would add 10 µL of the 50 mM stock.
-
Visually inspect the solution for any signs of precipitation.
-
Use the final working solution immediately.
Protocol 2: General Method for Preparing a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general methodology for enhancing the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This method is adapted from general protocols for poorly soluble drugs.[13][14][15]
1. Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
2. Kneading Method:
-
Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).
-
Place the HP-β-CD powder into a mortar.
-
Add a small amount of water to the HP-β-CD to form a thick, uniform paste.
-
Slowly add the this compound powder to the paste while continuously triturating (kneading) with the pestle for 30-60 minutes.
-
Dry the resulting solid paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which can be dissolved in water for experiments.
Protocol 3: Overview of Nanoformulation for Enhanced Solubility
Nanoformulations, such as Nanostructured Lipid Carriers (NLCs), can significantly improve the solubility and bioavailability of lipophilic compounds like this compound. This is an advanced technique requiring specialized equipment.
1. Principle: this compound is encapsulated within a lipid matrix composed of a blend of solid and liquid lipids. This matrix is then dispersed in an aqueous phase with a surfactant to form nanoparticles, typically in the range of 100-300 nm. The small particle size dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate and solubility.[9][16][17]
2. General Procedure (High-Pressure Homogenization):
-
Lipid Phase Preparation: The solid lipid (e.g., glyceryl behenate) and liquid lipid (e.g., oleic acid) are melted together at a temperature above the melting point of the solid lipid. This compound is then dissolved in this molten lipid mixture.
-
Aqueous Phase Preparation: A surfactant (e.g., Poloxamer 188) is dissolved in hot deionized water.
-
Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: The pre-emulsion is immediately processed through a high-pressure homogenizer for several cycles at high pressure (e.g., 800 bar).[9]
-
Cooling: The resulting hot nanoemulsion is cooled down in an ice bath, causing the lipid matrix to recrystallize and form solid NLCs, entrapping the this compound.
-
The final product is a nanoparticle dispersion that can be used directly or further processed (e.g., lyophilized).
Visualizations
References
- 1. A study on the PK and BA profiles in the mouse body for this compound O/O microemulsion with determination by the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrochloride | 24697-74-3 [m.chemicalbook.com]
- 4. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Nanoformulation of Leonotis leonurus to improve its bioavailability as a potential antidiabetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Injectable this compound nanocrystal-loaded microspheres for long-term hyperlipidemia management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emulatebio.com [emulatebio.com]
- 13. humapub.com [humapub.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. mdpi.com [mdpi.com]
Minimizing side effects of Leonurine in therapeutic use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leonurine. The information is designed to help minimize potential side effects and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound?
A1: this compound is generally considered to have low toxicity and minimal side effects at therapeutic doses.[1][2] However, studies involving high doses of Leonurus plant extracts (from which this compound is derived) have indicated potential for mild liver and kidney inflammatory lesions.[3] One 13-week study on an aqueous extract of Leonuri Herba identified squamous cell hyperplasia in the forestomach of rats at a high dose of 2000 mg/kg/day.[4][5] The No Observed Adverse Effect Level (NOAEL) in this study was determined to be 1000 mg/kg/day.[4][5] Researchers should be mindful that toxicity can be related to the specific extraction method and other compounds present in the extract.[3]
Q2: I am observing unexpected cytotoxicity in my cell culture. Is my this compound concentration too high?
A2: This is a strong possibility. While this compound is non-cytotoxic to many normal cell lines at therapeutic concentrations, it can induce apoptosis and inhibit proliferation in others, particularly cancer cell lines, in a dose-dependent manner.[6][7] For example, concentrations up to 120 µg/ml showed no significant cytotoxicity in BEAS-2B human bronchial epithelial cells.[7] Conversely, in H292 lung cancer cells, a concentration of 50 μmol/L induced apoptosis in over 60% of the cell population.[2][6] It is critical to determine the optimal, non-toxic concentration range for your specific cell line. We recommend performing a dose-response cytotoxicity assay, such as the MTT assay, before proceeding with functional experiments.
Q3: Are there potential drug-drug interactions I should be aware of?
A3: Yes. In vitro studies have shown that this compound can inhibit cytochrome P450 enzymes. Specifically, it acts as a competitive inhibitor of CYP1A2 and CYP2D6 and a time-dependent, non-competitive inhibitor of CYP3A4.[8][9] This suggests a potential for drug-drug interactions if this compound is co-administered with other compounds metabolized by these enzymes. When designing experiments involving other therapeutic agents, this potential interaction should be considered, as it could alter the metabolism and efficacy of the co-administered drug.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors. First, ensure the stability and purity of your this compound stock. Prepare fresh solutions and store them appropriately, protected from light and temperature fluctuations. Second, this compound's low oral bioavailability (~2.21%) and high first-pass metabolism suggest it can be rapidly cleared or metabolized in in vivo systems, which could lead to variability.[8] For in vitro work, ensure consistent cell seeding densities, incubation times, and reagent concentrations. Implementing positive and negative controls in every experiment is crucial for identifying sources of variability.[10]
Q5: What is the primary strategy for minimizing potential side effects of this compound for future clinical applications?
A5: The main strategy explored in the literature is the structural modification of the this compound molecule.[11] The goal of these modifications is to improve its pharmacokinetic properties, such as bioavailability and transmembrane ability, and to reduce potential toxicity while enhancing therapeutic efficacy.[8][11] For example, creating conjugates like "this compound-cysteine" has been shown to increase the activity of antioxidant enzymes, potentially reducing oxidative stress-related side effects.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected Cell Death or Low Viability in vitro | This compound concentration is above the cytotoxic threshold for the specific cell line being used. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, see protocol below) to determine the IC50 and non-toxic concentration range. 2. Review literature for established cytotoxic concentrations in similar cell lines (see Table 1). 3. Ensure proper dissolution of this compound; precipitates can cause non-uniform effects. |
| Reduced Efficacy of a Co-administered Drug in vivo or in vitro | Potential drug-drug interaction via inhibition of CYP enzymes (CYP1A2, CYP2D6, CYP3A4) by this compound, leading to altered metabolism of the co-administered drug.[8] | 1. Check if the co-administered drug is a known substrate for CYP1A2, CYP2D6, or CYP3A4. 2. If possible, measure the metabolic products of the co-administered drug in the presence and absence of this compound. 3. Consider a different drug combination or adjust dosages based on preliminary interaction studies. |
| High Variability Between Animal Subjects in an in vivo Study | Poor oral bioavailability and rapid metabolism of this compound.[8] | 1. Consider alternative routes of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism if appropriate for the experimental model. 2. Standardize administration times and fasting status of animals. 3. Increase the number of animals per group to improve statistical power. |
| Precipitate Forms When Preparing this compound Solution | Poor solubility in the chosen solvent or buffer. | 1. Consult the supplier's data sheet for recommended solvents. 2. Use a small amount of a solvent like DMSO to create a concentrated stock solution before diluting to the final concentration in your aqueous culture medium or buffer. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
Quantitative Data on this compound Concentrations
Table 1: In Vitro Dose-Response Data for this compound
| Cell Line | Assay Type | Concentration Range | Effect Observed | Citation(s) |
| H292 (Human Lung Cancer) | Apoptosis (Flow Cytometry) | 10, 25, 50 µmol/L | Dose-dependent increase in apoptosis (11.5%, 19.3%, 61.3% respectively). | [2][6] |
| HL-60 & U-937 (Leukemia) | Viability (MTT) | 1 - 100 µM | IC50 at 48h: 11.3 µM (HL-60), 9.0 µM (U-937). | [8] |
| PC3 & DU145 (Prostate Cancer) | Cell Cycle Arrest | 200, 400, 800 µM | Dose-dependent G1 phase arrest, most significant at 800 µM. | [8] |
| HUVECs (Human Endothelial) | Viability (MTT) | 0.78 - 100 µM | No significant cytotoxicity. Proliferation promoted at 3.125 - 12.5 µM. | [12] |
| HUVECs (Human Endothelial) | Viability (MTT) | 200 µM | Significant inhibition of cell proliferation. | [12] |
| BEAS-2B (Human Bronchial) | Viability (MTT) | 1 - 120 µg/ml | No significant cytotoxicity observed. | [7] |
Experimental Protocols
Protocol: Determining this compound Cytotoxicity Using an MTT Assay
This protocol provides a standard method to determine the dose-dependent cytotoxic effects of this compound on a specific adherent cell line.
1. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Adherent cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a "vehicle control" with the highest concentration of DMSO used in the dilutions and a "medium only" control.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Also, add the vehicle control and medium control to respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for determining a safe and effective dose of this compound.
Caption: this compound's protective effect via the PI3K/Akt signaling pathway.
References
- 1. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological Insights and Therapeutic Applications of Leonurus in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity assessment of Leonuri Herba aqueous extract orally administered to rats for 13 consecutive weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Ameliorates Oxidative Stress and Insufficient Angiogenesis by Regulating the PI3K/Akt-eNOS Signaling Pathway in H2O2-Induced HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Leonurine in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of Leonurine in pharmaceutical formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist you in your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound formulations.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound in a liquid formulation. | High pH: this compound is known to be unstable and labile in alkaline conditions (pH > 7). | Adjust the pH of the formulation to a neutral or slightly acidic range (pH 4-6). Use appropriate buffering agents to maintain the desired pH. |
| Presence of certain solvents: Methanol has been shown to cause degradation of this compound. | Avoid using methanol as a solvent. Consider using alternative solvents such as ethanol, isopropanol, or acetonitrile, after verifying compatibility. | |
| Elevated temperature: Thermal degradation can occur, especially in alkaline solutions. | Prepare and store this compound formulations at controlled room temperature or under refrigeration, as determined by stability studies. Avoid exposure to high temperatures during manufacturing and storage. | |
| Discoloration or precipitation in the formulation over time. | Oxidative degradation: this compound, like many phenolic compounds, can be susceptible to oxidation. | Incorporate antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite into the formulation.[1] Protect the formulation from light and headspace oxygen by using amber-colored containers and nitrogen purging. |
| Photodegradation: Exposure to light, particularly UV light, can induce degradation. | Formulate this compound in light-resistant packaging (e.g., amber vials or bottles). Conduct photostability studies as per ICH Q1B guidelines to understand the extent of degradation and the effectiveness of the packaging. | |
| Incompatibility with excipients: Certain excipients may interact with this compound, leading to degradation or precipitation. | Conduct thorough drug-excipient compatibility studies using techniques like DSC, FTIR, and HPLC to identify and avoid incompatible excipients. | |
| Inconsistent analytical results for this compound content. | Inadequate analytical method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. | Develop and validate a stability-indicating HPLC or UPLC method capable of separating this compound from its known degradants (e.g., syringic acid, methyl syringate) and any other potential impurities.[2] |
| Improper sample handling and storage: this compound in analytical samples can degrade if not handled and stored correctly. | Prepare samples in a suitable diluent (e.g., acidic or neutral buffer) and analyze them promptly. If storage is necessary, keep samples at low temperatures and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, particularly in alkaline conditions and in the presence of methanol, is hydrolysis of the ester bond. This results in the formation of syringic acid and 4-guanidino-1-butanol, with further potential reaction to form methyl syringate in the presence of methanol.[2]
Q2: At what pH is this compound most stable?
A2: this compound is reported to be stable in acidic and neutral solutions.[2] To enhance stability, it is recommended to maintain the pH of liquid formulations in the range of 4 to 6.
Q3: What are the main degradation products of this compound I should monitor in my stability studies?
A3: The primary degradation products to monitor are syringic acid and methyl syringate.[2] It is crucial to develop an analytical method that can effectively separate and quantify these compounds from the parent this compound molecule.
Q4: Are there any specific excipients I should avoid when formulating with this compound?
A4: While specific excipient compatibility data for this compound is limited in publicly available literature, it is advisable to avoid highly alkaline excipients. Preformulation studies are essential to determine the compatibility of this compound with your intended excipients.
Q5: How can I protect my this compound formulation from oxidative degradation?
A5: To mitigate oxidative degradation, you can incorporate antioxidants into your formulation. Additionally, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) and using packaging that limits oxygen exposure can significantly improve stability.[1]
Q6: What are the recommended storage conditions for this compound formulations?
A6: Based on its susceptibility to thermal degradation, especially in solution, it is recommended to store this compound formulations at controlled room temperature (20-25°C) or under refrigeration (2-8°C).[3][4] The optimal storage condition should be determined through long-term stability studies. For solid forms, storage in a desiccated environment is recommended.[4]
Quantitative Stability Data
The following table summarizes the known degradation kinetics of this compound under specific conditions.
| Condition | Degradation Order | Rate Constant (k) | t₀.₉ (hours) | Degradation Products | Reference |
| Aqueous Solution (pH 11.0) | Zero-order | 1.7004 µg•mL⁻¹•h⁻¹ | 1.94 | Syringic acid, 4-guanidino-1-butanol | [2] |
| Methanol | Zero-order | 1.395 µg•mL⁻¹•h⁻¹ | 3.38 | Syringic acid, Methyl syringate | [2] |
| Acidic and Neutral Solutions | - | Stable | - | Not applicable | [2] |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Objective: To investigate the degradation behavior of this compound under various stress conditions as recommended by ICH guidelines (Q1A(R2)) and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Photostability chamber
-
Water bath or oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be relatively stable (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the study with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) for 2 hours. Due to known instability in alkaline conditions, start with milder conditions.
-
Withdraw samples at shorter time intervals (e.g., 0, 0.5, 1, 2 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If degradation is too rapid, consider using lower temperatures or shorter exposure times.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 60°C for 48 hours.
-
Also, expose the this compound stock solution to 60°C for 48 hours.
-
Analyze the samples at the end of the exposure period.
-
-
Photodegradation:
-
Expose the solid this compound powder and the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a suitable, validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 277 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by the ability to resolve this compound from its degradation products generated during forced degradation studies.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
Caption: Key strategies for stabilizing this compound formulations.
References
Troubleshooting Leonurine extraction from complex plant matrices
Welcome to the technical support center for leonurine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the isolation of this compound from complex plant matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low this compound yield is a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. Methanol and ethanol are commonly used and have shown good results. For instance, a study using Soxhlet extraction demonstrated that methanol extraction over 12 hours resulted in a higher yield (14.18%) compared to n-hexane (6.87% over 6 hours)[1]. Acidified methanol (e.g., with 1% HCl) can also be effective, as it helps to protonate the alkaloid, increasing its solubility in the polar solvent[2][3].
-
Extraction Time: The duration of the extraction process directly impacts the yield. For methanol Soxhlet extraction, the yield increased from 12.54% at 6 hours to 14.18% at 12 hours[1]. It is advisable to optimize the extraction time for your specific method and plant material.
-
Extraction Method: Different extraction techniques offer varying efficiencies. While traditional methods like Soxhlet are effective, modern techniques like ultrasonic-assisted extraction can significantly reduce extraction time and solvent consumption[3]. High-speed countercurrent chromatography (HSCCC) has also been shown to be highly efficient for both extraction and purification[3][4].
-
Plant Material: The concentration of this compound can vary significantly depending on the plant species, part of the plant used (leaves, stems), and harvesting time[2][5]. Ensure you are using a plant source known to have a reasonable concentration of this compound (fresh Leonurus japonicus contains approximately 0.02%–0.12%)[2][5].
-
pH of the Extraction Medium: As this compound is an alkaloid, the pH of the extraction solvent can influence its solubility. An acidic medium generally improves the extraction of alkaloids. Some protocols suggest adjusting the pH to 2-3 with hydrochloric acid after initial extraction and before further purification steps[6][7].
Q2: I am struggling with the purity of my extracted this compound. What purification strategies can I employ?
A2: Achieving high purity is essential for analytical and pharmacological studies. If you are facing challenges with purity, consider the following purification techniques:
-
Column Chromatography: This is a standard method for purifying natural products. Alumina and Sephadex G-25 columns have been successfully used to purify this compound[2][3].
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly effective for separating and purifying compounds from complex mixtures. One study reported obtaining this compound with a purity of approximately 96.2% from a crude plant extract using HSCCC with a two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5)[3][4].
-
Cation Exchange Resin Chromatography: This method is useful for selectively isolating alkaloids like this compound from a crude extract[4][6][7]. The process typically involves adsorbing the alkaloids onto the resin and then eluting them with an appropriate solvent.
Q3: My this compound seems to be degrading during the extraction process. How can I minimize degradation?
A3: this compound can be susceptible to degradation under certain conditions. To minimize degradation, consider the following precautions:
-
Temperature Control: High temperatures can lead to the degradation of thermolabile compounds. Whenever possible, use low-temperature extraction methods or a rotary evaporator at low temperatures during solvent removal[2].
-
Light Exposure: Protect your extracts from direct light, as some phytochemicals are light-sensitive. Store extracts in amber-colored containers or in the dark.
-
pH Stability: Extreme pH values can potentially cause hydrolysis or other degradation reactions. While acidic conditions are often used for extraction, it's important to control the pH throughout the process and neutralize the extract if necessary for storage.
Q4: What analytical methods are suitable for quantifying this compound in my extracts?
A4: Accurate quantification is crucial for assessing the efficiency of your extraction and purification steps. The following methods are commonly used:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) are the most widely used methods for the quantification of this compound[8][9][10][11]. A common detection wavelength is 277 nm[10][11].
-
Capillary Electrophoresis (CE): CE is another powerful technique for the quantitative analysis of this compound, offering high separation efficiency and short analysis times[11][12].
Data Presentation: Comparison of Extraction Methods
The following table summarizes the quantitative data from various studies on this compound extraction to facilitate easy comparison.
| Extraction Method | Plant Material | Solvent(s) | Extraction Time | Yield/Purity | Reference |
| Soxhlet Extraction | Herba Leonuri | Methanol | 12 hours | 14.18% (mass yield) | [1] |
| Soxhlet Extraction | Herba Leonuri | n-Hexane | 6 hours | 7.25% (mass yield) | [1] |
| Reflux Extraction | Leonurus japonicus powder | 95% Ethanol | 2 hours (repeated 3 times) | 0.15 mg/g | [3] |
| Reflux Extraction | Leonurus japonicus powder | Boiling Water | 1 hour | ~3 mg from 6 g powder | [3][4] |
| Ultrasonic-Assisted Extraction | Dried Leonurus plant powder | 1 mol/L [HMIM][HSO4] aqueous solution | 30 minutes | 0.136‰ | [3] |
| High-Speed Countercurrent Chromatography (HSCCC) | Crude extract of L. japonicus | Ethyl acetate-n-butanol-water (3:2:5) | Single injection | 68 mg from 2.48 g crude extract (~96.2% purity) | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Soxhlet Extraction of this compound from Herba Leonuri [1][12]
-
Preparation of Plant Material: Dry the aerial parts of Herba Leonuri and grind them into a fine powder.
-
Apparatus Setup: Set up a Soxhlet apparatus consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Extraction:
-
Place approximately 3 g of the dried plant powder into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 350 ml of methanol to the round-bottom flask.
-
Heat the flask to the boiling point of the solvent.
-
Allow the extraction to proceed for 12 hours.
-
-
Solvent Removal: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the methanol extract using a rotary evaporator at a low temperature to obtain the crude extract.
-
Quantification: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and quantify the this compound content using HPLC or CE[12].
Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) for this compound Purification [4]
-
Preparation of Crude Extract: Obtain a crude extract of Leonurus japonicus using a suitable extraction method (e.g., solvent extraction).
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate-n-butanol-water in a 3:2:5 (v/v/v) ratio. Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Set the rotation speed of the apparatus to 850 r/min.
-
-
Sample Injection and Separation:
-
Dissolve a known amount of the crude extract (e.g., 2.48 g) in a suitable volume of the solvent system.
-
Inject the sample into the HSCCC column.
-
Pump the lower phase (mobile phase) through the column at a flow rate of 2.2 mL/min.
-
-
Fraction Collection and Analysis:
-
Monitor the eluate using a UV detector at 277 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
Assess the purity of the isolated this compound using HPLC or another suitable analytical method.
-
Visualizations
The following diagrams illustrate the general workflows for this compound extraction and purification.
Caption: General workflow for obtaining a crude extract of this compound.
Caption: General workflow for the purification of this compound from a crude extract.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products in drug discovery and development: Synthesis and medicinal perspective of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN100484915C - Process for extracting leonuridine from fresh motherwort and leonuridine preparation - Google Patents [patents.google.com]
- 7. CN1376669A - Extracting process and usage of general this compound - Google Patents [patents.google.com]
- 8. Quantification of this compound, a novel potential cardiovascular agent, in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of this compound in leonurus granule and extractum by UPLC]. | Sigma-Aldrich [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its this compound content - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Leonurine hydrolysis rate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of leonurine in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to address challenges related to this compound hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing signs of degradation. How can I confirm this and what are the likely breakdown products?
A: Degradation of this compound in aqueous solution is primarily due to the hydrolysis of its ester linkage. This process is accelerated in alkaline conditions[1]. The primary degradation products are syringic acid and 4-guanidino-1-butanol.
To confirm degradation, you can use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A decrease in the peak area of this compound and the appearance of new peaks corresponding to syringic acid and 4-guanidino-1-butanol would confirm hydrolysis.
Troubleshooting:
-
Unexpected Peaks in HPLC: If you observe unexpected peaks in your chromatogram, it is likely that your this compound sample has started to hydrolyze.
-
Decreasing this compound Concentration: A time-dependent decrease in the concentration of this compound in your solution is a clear indicator of instability.
Q2: What is the most critical factor affecting the stability of this compound in an aqueous solution?
A: The pH of the solution is the most critical factor. This compound is significantly more stable in acidic to neutral pH conditions and is labile in alkaline environments[1]. Therefore, maintaining the pH of your aqueous solution below 7 is crucial for preventing hydrolysis.
Troubleshooting:
-
Rapid Degradation: If you are experiencing rapid degradation of this compound, immediately check the pH of your solution. It is likely that the pH has shifted to the alkaline range.
-
Inconsistent Results: Fluctuations in the pH of your solutions between experiments can lead to inconsistent stability results. Ensure your buffers are adequately prepared and have sufficient buffering capacity.
Q3: I need to prepare a stock solution of this compound. What solvent should I use to minimize hydrolysis?
A: For short-term storage, it is recommended to prepare stock solutions in solvents where this compound exhibits greater stability. Given its poor water solubility, organic solvents are often necessary[2][3]. Based on stability studies, methanol should be used with caution as degradation has been observed[1]. While specific data on other organic solvents is limited for this compound, for many ester-containing compounds, aprotic solvents like DMSO or ethanol are often preferred for stock solutions. For aqueous experiments, prepare fresh solutions from the stock and use a buffer to maintain an acidic to neutral pH.
Troubleshooting:
-
Precipitation upon Dilution: Due to this compound's limited aqueous solubility, you may observe precipitation when diluting a concentrated organic stock solution into an aqueous buffer. To mitigate this, you can try using a co-solvent system (e.g., water with a small percentage of ethanol or propylene glycol) or using techniques like sonication to aid dissolution.
Q4: Can I do anything to my formulation to protect this compound from hydrolysis?
A: Yes, several formulation strategies can be employed to enhance the stability of this compound in aqueous solutions. These include:
-
pH Adjustment and Buffering: Maintaining the pH of the formulation in the acidic to neutral range using appropriate buffers (e.g., citrate or phosphate buffers) is the most effective strategy.
-
Co-solvents: The addition of co-solvents such as propylene glycol or ethanol can sometimes reduce the rate of hydrolysis by lowering the water activity[1].
-
Encapsulation: For advanced formulations, encapsulating this compound in systems like liposomes or polymeric nanoparticles can create a protective barrier against the aqueous environment.
-
Lyophilization: Freeze-drying the this compound formulation to remove water can prevent hydrolysis during long-term storage. The lyophilized powder can then be reconstituted in an appropriate aqueous vehicle before use.
Quantitative Data Summary
Due to the limited availability of specific quantitative hydrolysis data for this compound, the following table presents the pH-rate profile for procaine, a compound with a similar ester linkage susceptible to hydrolysis. This data can serve as a valuable proxy for understanding how pH is likely to influence this compound stability. Note: These values should be used as a qualitative guide, and the actual hydrolysis rates for this compound may differ.
Table 1: Influence of pH on the Hydrolysis Rate of Procaine at 50°C
| pH | Saturated Solution pH | Apparent First-Order Rate Constant (k) (days⁻¹) |
| 3.6 | 3.8 | ~0.01 |
| 5.0 | 5.1 | ~0.005 |
| 6.5 | 6.6 | ~0.01 |
| 7.4 | 7.5 | ~0.05 |
| 8.5 | 8.6 | ~0.5 |
Data adapted from studies on procaine hydrolysis and should be considered as an estimation for this compound.[4][5]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the concentration of this compound and its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
2. Mobile Phase and Chromatographic Conditions:
-
A gradient elution is often necessary to separate this compound from its more polar degradation products.
-
Mobile Phase A: 0.1% Phosphoric acid or 20 mM Ammonium formate in water (adjust to an acidic pH, e.g., 2.5-4.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) and dilute to a known concentration (e.g., 100 µg/mL) with the mobile phase.
-
Sample Solution: Dilute the aqueous this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is critical and should be confirmed through forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the degradation pathways of this compound and to validate the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. Take samples at various time points (e.g., 5, 15, 30, 60 minutes) due to the expected rapid degradation.
-
Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
Before HPLC analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent drug.
Visualizations
Caption: this compound hydrolysis pathway.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Stability of procaine in aqueous systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Lipophilicity of Novel Leonurine Analogs
Welcome, researchers and drug development professionals. This resource center provides targeted guidance for improving the fat solubility (lipophilicity) of novel leonurine analogs. This compound, a primary active alkaloid in Leonurus japonicus, presents significant therapeutic potential for cardiovascular and central nervous system diseases.[1][2] However, its inherent high polarity, conferred by guanidine and ester groups, often results in low bioavailability and limited ability to cross lipid membranes, hindering its clinical development.[1][2][3][4] Structural modification is a key strategy to overcome these limitations.[1][5]
This guide offers troubleshooting advice, experimental protocols, and data interpretation strategies in a direct question-and-answer format to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fat solubility a major concern?
A1: this compound is a pseudoalkaloid with a range of biological activities, including anti-inflammatory, anti-oxidative, and cardioprotective effects.[2][6] Its molecular structure contains highly polar functional groups that make it readily soluble in water but poorly soluble in fats and lipids.[3][4] This poor lipophilicity is a significant barrier in drug development because it can lead to:
-
Low Bioavailability: The drug is poorly absorbed through the lipid-rich membranes of the gastrointestinal tract after oral administration.[1][2]
-
Weak Transmembrane Ability: The compound struggles to cross cellular membranes to reach its intracellular targets.[1][2]
-
Limited Blood-Brain Barrier Penetration: For neurological applications, the high polarity of this compound prevents it from effectively crossing into the brain.
Improving fat solubility is therefore critical to enhancing the therapeutic efficacy of its analogs.
Q2: How is fat solubility quantitatively measured, and what do LogP and LogD represent?
A2: Fat solubility, or lipophilicity, is most commonly measured by determining a compound's partition coefficient (P) or distribution coefficient (D).[7][8][9]
-
LogP (Partition Coefficient): This is the ratio of the concentration of the unionized form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. It is a measure of the inherent lipophilicity of a neutral molecule.[7][8]
-
LogD (Distribution Coefficient): This is the ratio of the total concentration of a compound (both ionized and unionized forms) in a lipid phase to its total concentration in an aqueous phase at a specific pH.[7] Since most drugs are weak acids or bases and can exist in an ionized state at physiological pH (e.g., 7.4), LogD is often a more relevant predictor of a drug's behavior in the body.[]
A higher LogP or LogD value indicates greater fat solubility.
Q3: What are the primary chemical strategies for increasing the lipophilicity of a polar molecule like a this compound analog?
A3: The main goal is to mask the polar functional groups responsible for high water solubility. Key strategies include:
-
Prodrug Formation: This is a highly effective method where a lipophilic moiety (a "promoiey") is temporarily attached to the polar drug.[11][12] This new, more lipophilic molecule (the prodrug) can more easily cross cell membranes. Once inside the body, enzymes cleave the promoiety, releasing the active drug.[11][13] Common approaches include:
-
Structural Modification: Systematically altering the core structure of the this compound analog. This can involve:
-
Replacing polar groups with non-polar ones (e.g., replacing a hydroxyl group with a methoxy group or a hydrogen).
-
Adding hydrophobic fragments like alkyl or aryl groups to the molecule's scaffold.
-
Troubleshooting Guides
Q4: My novel analog shows unexpectedly low LogP values in our shake-flask assay. What could be wrong?
A4: Inconsistent or low LogP values from a shake-flask experiment can stem from several experimental factors. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Incomplete Equilibrium | The partition between the octanol and water phases takes time. Ensure you are shaking the vials for a sufficient duration (typically 24-72 hours) to reach full equilibrium.[15] |
| Impure Compound | Highly polar or non-polar impurities can skew the concentration measurements in either phase. Verify the purity of your analog using methods like HPLC or NMR before the assay. |
| Incorrect Phase Sampling | Microliter-sized droplets of one phase can contaminate the other during sampling, leading to inaccurate concentration readings. Allow the phases to separate completely after shaking and be meticulous when drawing aliquots. Centrifugation can help create a sharp interface.[15] |
| Compound Degradation | The analog may be unstable at the pH of the buffer or over the long incubation period. Assess the stability of your compound under the assay conditions by analyzing a control sample over time. |
| Concentration Issues | If the compound concentration is too high, it may form aggregates or micelles in the aqueous phase, leading to an artificially high measurement in that layer and a lower calculated LogP. Work with concentrations well below the compound's aqueous solubility limit. |
Q5: We synthesized a fatty acid-based prodrug of our this compound analog, but it doesn't seem to improve cell permeability in our Caco-2 assay. Why might this be?
A5: A lack of permeability improvement from a lipophilic prodrug strategy can be multifactorial. Here’s a logical workflow to diagnose the issue:
A diagnostic workflow for troubleshooting an ineffective prodrug.
-
Step 1: Verify Prodrug Stability: First, confirm that the prodrug is not prematurely hydrolyzing back to the polar parent drug in the assay medium before it has a chance to permeate the cells. Use LC-MS to analyze the medium over the time course of the experiment.
-
Step 2: Assess for Over-Lipophilicity (The "Rule of 5" problem): While the goal is to increase lipophilicity, excessive lipophilicity (e.g., LogP > 5) can lead to poor aqueous solubility, causing the prodrug to precipitate in the assay medium or get trapped within the cell membrane. If your calculated LogP is very high, consider synthesizing analogs with shorter fatty acid chains.
-
Step 3: Investigate Efflux Pump Interaction: Highly lipophilic molecules can become substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds out of the cell. To test this, run the Caco-2 assay with and without a known P-gp inhibitor. If permeability increases in the presence of the inhibitor, efflux is the likely problem.
Q6: Our team is seeing high variability in results from our Reverse-Phase HPLC method for estimating LogP. How can we improve reproducibility?
A6: RP-HPLC is a rapid and popular alternative to the shake-flask method, but requires careful standardization.[7][][16] Variability often arises from:
| Potential Cause | Troubleshooting Action |
| Lack of Standard Curve | The method relies on correlating the retention time of your analog with that of known standards. Run a set of well-characterized compounds with a range of LogP values with every batch of samples to generate a fresh calibration curve. |
| Mobile Phase Inconsistency | Small changes in mobile phase composition (e.g., pH, organic solvent percentage) can significantly alter retention times.[16] Prepare fresh mobile phase for each run and use a buffer to maintain a constant pH. |
| Column Degradation | The stationary phase of the HPLC column can degrade over time. Monitor column performance (peak shape, backpressure) and use a guard column to extend its life. Dedicate a specific column for lipophilicity measurements. |
| Incorrect Dead Time (t0) Measurement | The calculation of the capacity factor (k) is critically dependent on an accurate measurement of the column's dead time.[16] Use an unretained compound (like uracil) for this measurement. |
Key Experimental Protocols
Protocol 1: Shake-Flask Method for LogD₇.₄ Determination
This protocol outlines the "gold standard" method for measuring lipophilicity.[7][8]
-
Preparation:
-
Prepare a phosphate buffer solution at pH 7.4.
-
Pre-saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This ensures both phases are in equilibrium.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO, methanol) at a known concentration.
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 2 mL of each).
-
Spike the vial with a small volume of the analog stock solution, ensuring the final organic solvent concentration is minimal (<1%).
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the compound to partition between the two phases.[15]
-
-
Phase Separation and Sampling:
-
Centrifuge the vials at high speed to ensure a clean separation of the aqueous and octanol layers.[15]
-
Carefully withdraw a known volume from the center of each layer, avoiding the interface.
-
-
Quantification:
-
Analyze the concentration of the analog in both the aqueous and octanol samples using a validated analytical method, such as LC-MS/MS.[7]
-
-
Calculation:
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
-
Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry
This assay quickly assesses how structural modifications impact solubility, a key parameter related to lipophilicity.
-
Materials:
-
This compound analogs dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
A nephelometer or plate reader capable of measuring light scattering.
-
Clear 96-well or 384-well plates.
-
-
Procedure:
-
Add the aqueous buffer to the wells of the microplate.
-
Using a liquid handler, transfer a small volume of the DMSO stock solution into the buffer to make the final desired concentration (the DMSO concentration should be kept low, typically ≤1%).
-
The plate is shaken briefly to mix.
-
-
Measurement:
-
Immediately measure the light scattering (turbidity) of each well.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) and measure again.
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit. A higher solubility limit is generally desirable. This method is excellent for ranking a series of analogs quickly.
-
Data Presentation and Interpretation
Table 1: Hypothetical Data for Novel this compound Analogs
Summarizing data in a structured table is crucial for comparing the effectiveness of different modification strategies.
| Compound ID | Modification Strategy | Calculated LogP (cLogP) | Experimental LogD₇.₄ | Kinetic Solubility (µM at pH 7.4) | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) |
| This compound | Parent Molecule | 0.8 | -0.5 | > 200 | 0.5 |
| LEO-Analog-01 | Methyl ether at C4' | 1.3 | 0.1 | > 200 | 1.2 |
| LEO-Analog-02 | Ethyl ester prodrug | 2.5 | 1.8 | 150 | 8.5 |
| LEO-Analog-03 | Palmitic acid prodrug | 6.2 | 5.1 | < 1 | 2.1 (efflux suspected) |
| LEO-Analog-04 | Hexanoic acid prodrug | 3.8 | 3.1 | 45 | 15.7 |
From this hypothetical data, one could conclude that while the long-chain palmitic acid prodrug (03) dramatically increased lipophilicity, it negatively impacted solubility and may be an efflux pump substrate. The medium-chain hexanoic acid prodrug (04) provided the best balance of improved LogD, acceptable solubility, and enhanced permeability.
Visualizing Workflows and Pathways
Diagram 1: General Workflow for Improving Analog Lipophilicity
This diagram outlines the iterative cycle of design, synthesis, and testing in a medicinal chemistry campaign.
An iterative workflow for the design and evaluation of novel this compound analogs.
Diagram 2: Lipophilic Prodrug Strategy for Membrane Permeation
This diagram illustrates the mechanism by which a prodrug enhances drug delivery.
Mechanism of a lipophilic prodrug crossing the cell membrane.
Diagram 3: Potential Signaling Pathway Modulated by this compound
This compound is known to exert protective effects through several signaling pathways. The PI3K/Akt pathway is a key mediator of its anti-apoptotic and pro-survival effects.[3][4][17]
This compound's potential activation of the pro-survival PI3K/Akt pathway.
References
- 1. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacological Insights and Therapeutic Applications of Leonurus in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Obesity-Related Vascular Dysfunction and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. omicsonline.org [omicsonline.org]
- 11. Prodrugs for Enhancement of Lipophilicity [ebrary.net]
- 12. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipophilic prodrug conjugates allow facile and rapid synthesis of high loading capacity liposomes without the need for post-assembly purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journalirjpac.com [journalirjpac.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. A literature review: mechanisms of antitumor pharmacological action of this compound alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Leonurine: A Novel Cardioprotective Agent in Ischemia Models Compared to Standard Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of leonurine's performance against other cardioprotective agents in preclinical ischemia models. The following sections detail experimental data, methodologies, and the underlying signaling pathways.
This compound, an alkaloid derived from Herba Leonuri (motherwort), has demonstrated significant cardioprotective effects in various in vitro and in vivo models of myocardial ischemia.[1][2][3] Its mechanisms of action primarily involve potent antioxidant and anti-apoptotic properties.[4][5] This guide synthesizes the available preclinical data on this compound and provides a comparative perspective with established cardioprotective agents.
This compound: Efficacy in Preclinical Ischemia Models
Studies utilizing rat models of acute myocardial infarction (AMI) and ischemia-reperfusion (I/R) injury have consistently shown that this compound administration leads to a significant reduction in myocardial damage.[6][7][8] The cardioprotective effects are evidenced by a decrease in infarct size, reduced levels of cardiac injury markers, and favorable modulation of apoptotic proteins.
Quantitative Analysis of Cardioprotective Effects
The following tables summarize the key quantitative data from representative studies on this compound's efficacy in rat models of myocardial ischemia.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Dosage | Duration of Treatment | Infarct Size Reduction (%) vs. Control | Reference |
| This compound | 15 mg/kg/day | 28 days post-MI | 21% | [7] |
| This compound | 15 mg/kg/day | 7 days pre-ligation | Statistically significant reduction | [6][9] |
Table 2: Effect of this compound on Cardiac Injury Biomarkers
| Biomarker | Treatment Group | Dosage | Result vs. Ischemia Model | Reference |
| CK-MB | This compound | 15 mg/kg/day | Significantly decreased | [4][9] |
| Tn-I | This compound | 15 mg/kg/day | Significantly decreased | [5][9] |
| LDH | This compound | Not specified | Significantly decreased | [4] |
Table 3: Modulation of Apoptotic Markers by this compound
| Apoptotic Marker | Treatment Group | Dosage | Outcome | Reference |
| Bcl-2 (anti-apoptotic) | This compound | Not specified | Up-regulated (1.41-fold) | [4] |
| Bax (pro-apoptotic) | This compound | Not specified | Down-regulated (0.68-fold) | [4] |
| Bcl-2/Bax Ratio | This compound | 15 mg/kg/day | Significantly increased | [7] |
| Cleaved-caspase3 | This compound | 15 mg/kg/day | Significantly decreased | [7] |
Experimental Protocols for this compound in Ischemia Models
The cardioprotective effects of this compound have been predominantly studied in rodent models of myocardial ischemia, induced by coronary artery ligation.
Animal Model and Ischemia Induction:
-
Animal: Male Sprague-Dawley or Wistar rats are commonly used.[6][10]
-
Procedure: Myocardial infarction is induced by ligating the left anterior descending (LAD) coronary artery.[4][7] For ischemia-reperfusion models, the ligature is released after a specific period (e.g., 45 minutes), followed by a reperfusion period (e.g., 24 hours).[8]
Drug Administration:
-
Dosage: A frequently used effective dose of this compound is 15 mg/kg/day.[6][7]
-
Route of Administration: Oral gavage or intraperitoneal injection.[6][7]
-
Treatment Regimen: this compound has been administered both as a pretreatment before ischemia induction and as a post-treatment following the ischemic event.[6][8]
Signaling Pathways of this compound's Cardioprotection
This compound's anti-apoptotic effects are largely attributed to the activation of the PI3K/Akt signaling pathway.[3][11] This pathway is a critical regulator of cell survival and proliferation.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. fortunejournals.com [fortunejournals.com]
- 3. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves ischemia-induced myocardial injury through antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective Mechanism of this compound against Myocardial Ischemia through a Liver–Cardiac Crosstalk Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the protective mechanism of this compound against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects cardiac function following acute myocardial infarction through anti-apoptosis by the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound pretreatment protects the heart from myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigation of the protective mechanism of this compound against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy [frontiersin.org]
- 10. Comparative effects of a novel angiotensin-converting enzyme inhibitor versus captopril on plasma angiotensins after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects cardiac function following acute myocardial infarction through anti‑apoptosis by the PI3K/AKT/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Leonurine and Its Synthetic Analogs: A Comparative Analysis of Pharmacological Activity
For Immediate Release
A comprehensive analysis of leonurine, a potent alkaloid derived from the medicinal herb Herba Leonuri, and its synthetic analogs reveals significant potential for the development of novel therapeutics targeting a range of diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer. This comparison guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the pharmacological activities, underlying mechanisms, and therapeutic potential of this compound and its structurally modified counterparts, supported by available experimental data.
I. Comparative Pharmacological Activities
This compound exhibits a broad spectrum of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. Synthetic modification of the this compound scaffold has led to the development of analogs with enhanced potency and improved pharmacokinetic profiles.
Table 1: Comparative Analysis of the Biological Activities of this compound and Its Synthetic Analogs
| Compound/Analog | Pharmacological Activity | Quantitative Data (IC50/EC50/Other) | Key Findings | Reference(s) |
| This compound | Anti-inflammatory | - | Suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, PGE2). Inhibits NF-κB and MAPK signaling pathways. | [1][2] |
| Neuroprotective | - | Protects against ischemic stroke by reducing infarct volume and neurological deficits. Attenuates oxidative stress and apoptosis in neuronal cells. | [3][4] | |
| Cardioprotective | - | Protects against myocardial ischemia-reperfusion injury by reducing infarct size and improving cardiac function. | [5][6] | |
| Anti-cancer | HL-60 cells: 28.6 µM (24h), 11.3 µM (48h); U-937 cells: 17.5 µM (24h), 9.0 µM (48h); K562 cells: 0.773 mM (24h); KU812 cells: 0.882 mM (24h) | Inhibits proliferation and induces apoptosis in various cancer cell lines. | ||
| This compound-Cysteine Conjugates | Cardioprotective | - | Exhibit stronger protective effects against myocardial ischemia compared to this compound alone by enhancing antioxidant activity. | [1] |
| This compound-Aspirin Conjugates | Cardioprotective | - | Showed improved cardioprotective effects over either compound alone by enhancing antioxidant activity and inhibiting pro-inflammatory mediators. | [7] |
| Marine-Derived this compound Analog (C1) | Anti-inflammatory & Anticoagulant | APTT: 20 mM; PT: 5 mM; NO inhibition: 100–200 μM | Demonstrates potent dual anticoagulant and anti-inflammatory properties. | [8] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of this compound and its analogs.
Anti-inflammatory Activity Assessment
2.1.1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound or its analogs for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.[8]
Neuroprotective Effect Evaluation
2.2.1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Model: Ischemic stroke is induced in adult male Sprague-Dawley rats by occluding the middle cerebral artery using the intraluminal filament method.
-
Drug Administration: this compound or its analogs are administered to the rats, typically via oral gavage or intraperitoneal injection, at specific doses for a predetermined period before or after the MCAO procedure.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized neurological deficit scoring system.
-
Infarct Volume Measurement: After a defined reperfusion period, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
-
Biochemical Analysis: Brain tissues are homogenized to measure markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., caspase-3 activity, Bax/Bcl-2 ratio).[9]
Cardioprotective Activity Assessment
2.3.1. Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats
-
Animal Model: Myocardial I/R injury is induced in anesthetized rats by ligating the left anterior descending (LAD) coronary artery for a specific duration, followed by reperfusion.
-
Drug Administration: this compound or its analogs are administered prior to ischemia (preconditioning) or at the onset of reperfusion.
-
Hemodynamic and Echocardiographic Assessment: Cardiac function is evaluated by measuring parameters such as left ventricular developed pressure, heart rate, and ejection fraction.
-
Infarct Size Determination: The heart is excised, and the area at risk and the infarct size are determined by staining with Evans blue and TTC, respectively.
-
Histological and Molecular Analysis: Myocardial tissue is processed for histological examination (e.g., H&E staining) and molecular analysis to assess apoptosis (TUNEL assay) and the expression of relevant signaling proteins (Western blotting).[10]
Anti-cancer Activity Evaluation
2.4.1. MTT Assay for Cell Viability
-
Cell Culture: Cancer cell lines (e.g., HL-60, U-937, K562, KU812) are maintained in appropriate culture media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or its analogs for different time points (e.g., 24, 48 hours).
-
MTT Staining: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.[11]
III. Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their pharmacological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for targeted drug design and development.
Anti-inflammatory Signaling Pathways
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway [mdpi.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Cardioprotective Mechanism of this compound against Myocardial Ischemia through a Liver-Cardiac Crosstalk Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Synthesis and biological activity of the marine-derived this compound analogue N-(4-guanidinobutyl)-2-(4-hydroxyphenyl)-2-oxoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects middle cerebral artery occluded rats through antioxidant effect and regulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects cardiac function following acute myocardial infarction through anti-apoptosis by the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Leonurine: A Comparative Analysis of its Neuroprotective Efficacy in Neuronal Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the neuroprotective effects of Leonurine, a natural alkaloid, in different neuronal cell lines. The guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance against other neuroprotective agents, supported by experimental data.
Abstract
This compound has demonstrated significant neuroprotective properties, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities. This guide synthesizes findings from multiple studies to evaluate the efficacy of this compound in mitigating neuronal damage in PC12 and SH-SY5Y cell lines, commonly used models for studying neurodegenerative diseases. Its performance is contextually compared with two other neuroprotective agents, Edaravone and N-acetylcysteine (NAC). The data presented herein is based on in vitro studies under conditions of oxygen-glucose deprivation (OGD) to mimic ischemia and 6-hydroxydopamine (6-OHDA) induced toxicity to model Parkinson's disease.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound, Edaravone, and N-acetylcysteine in PC12 and SH-SY5Y cell lines under different neurotoxic insults.
Table 1: Neuroprotective Effects in PC12 Cells under Oxygen-Glucose Deprivation (OGD)
| Compound | Concentration(s) | Model | Key Findings | Reference(s) |
| This compound | 100 µg/mL & 200 µg/mL | 2h OGD + 24h reperfusion | - Increased cell viability. - Middle-dose (100 µg/mL) and high-dose (200 µg/mL) significantly reduced the apoptotic rate compared to the OGD group.[1] | [1] |
| Edaravone | 1, 0.1, 0.01 µmol/L | 2h OGD + 24h reperfusion | - Significantly increased cell viability at high concentrations. - Reduced the apoptotic population from ~46% in the OGD group to ~20%.[2] | [2] |
| N-acetylcysteine (NAC) | 25 mM | 4h OGD | - Restored glutathione levels to control levels in OGD-exposed cells. - Did not show a direct effect on cell viability in this specific OGD model with D609 exposure.[3] | [3] |
Table 2: Neuroprotective Effects in SH-SY5Y Cells against 6-Hydroxydopamine (6-OHDA) Induced Toxicity
| Compound | Concentration(s) | Model | Key Findings | Reference(s) |
| This compound | Not specified | 6-OHDA | - Reduces cell death by up-regulating superoxide dismutase (SOD) and maintaining mitochondrial function. | |
| Edaravone | Dose-responsive | 6-OHDA | - Significantly ameliorated the survival of TH-positive neurons. - Decreased the number of apoptotic cells.[4] | [4] |
| N-acetylcysteine (NAC) | 1.25 mM | 25 µM 6-OHDA | - Maintained cell proliferation and decreased apoptosis, recovering caspase 3/7 activity to almost control levels.[5] | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Oxygen-Glucose Deprivation (OGD) in PC12 Cells
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction: To mimic ischemic conditions, the culture medium is replaced with glucose-free DMEM, and the cells are transferred to a hypoxic incubator (94% N2, 5% CO2, 1% O2) for a specified duration (e.g., 2 hours).
-
Reperfusion: Following OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified period (e.g., 24 hours).
-
Treatment: Test compounds (this compound, Edaravone, NAC) are added to the culture medium at various concentrations, typically before or after the OGD period, depending on the study design.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT assay. The absorbance is measured at a specific wavelength, and viability is expressed as a percentage of the control group.
-
Apoptosis: Quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (early and late) is determined.
-
6-Hydroxydopamine (6-OHDA) Induced Toxicity in SH-SY5Y Cells
-
Cell Culture: SH-SY5Y human neuroblastoma cells are maintained in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics.
-
Differentiation (Optional): For a more mature neuronal phenotype, cells can be differentiated using agents like retinoic acid.
-
6-OHDA Treatment: Cells are exposed to a specific concentration of 6-OHDA (e.g., 25 µM) for a defined period (e.g., 24 hours) to induce oxidative stress and apoptosis.
-
Compound Treatment: The neuroprotective agent is typically added to the cells prior to or concurrently with the 6-OHDA treatment.
-
Evaluation of Neuroprotection:
-
Cell Viability and Proliferation: Measured by assays such as MTT or by counting viable cells.
-
Apoptosis: Assessed by measuring the activity of caspases (e.g., caspase 3/7) or by observing morphological changes and DNA fragmentation.
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and antioxidant enzymes like superoxide dismutase (SOD) are quantified.
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways and a general experimental workflow for validating neuroprotective compounds.
Caption: this compound's signaling pathways in OGD-induced neuronal injury.
Caption: General workflow for comparing neuroprotective compounds.
Conclusion
The available data strongly suggest that this compound is a potent neuroprotective agent in both PC12 and SH-SY5Y cell lines, acting through multiple pathways to reduce oxidative stress and apoptosis. While direct comparative studies are lacking, the indirect evidence presented in this guide indicates that this compound's efficacy is comparable to that of established neuroprotective drugs like Edaravone, particularly in mitigating neuronal death under ischemic and oxidative stress conditions. N-acetylcysteine also demonstrates protective effects, primarily through the restoration of glutathione levels. Further head-to-head studies are warranted to definitively establish the comparative potency and therapeutic potential of this compound in the context of neurodegenerative diseases.
References
- 1. N-acetylcysteine increases dopamine release and prevents the deleterious effects of 6-OHDA on the expression of VMAT2, α-synuclein, and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
Leonurine vs. Traditional Therapies: A Comparative Guide for Stroke Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging neuroprotective agent, Leonurine, with established traditional therapies for acute ischemic stroke, namely intravenous thrombolysis with alteplase (tPA) and mechanical thrombectomy. The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and therapeutic limitations.
Executive Summary
Current acute ischemic stroke treatment is dominated by reperfusion strategies: enzymatic clot dissolution with intravenous alteplase (tPA) and mechanical clot removal via thrombectomy.[1] These therapies are time-sensitive and aim to restore blood flow to the ischemic brain.[2][3] this compound, a natural alkaloid, presents a contrasting, neuroprotective approach.[2][4] Preclinical evidence suggests this compound mitigates ischemia-reperfusion injury by targeting downstream cellular and molecular cascades, including oxidative stress, apoptosis, and inflammation.[2][4]
Crucially, there are no direct comparative studies (preclinical or clinical) evaluating the efficacy of this compound against tPA or mechanical thrombectomy . This compound's development is in the preclinical phase, focusing on cellular protection, whereas tPA and thrombectomy are clinically established reperfusion therapies. This guide, therefore, presents a parallel comparison to highlight their distinct and potentially complementary roles in stroke management.
Mechanism of Action
The fundamental difference between this compound and traditional therapies lies in their primary therapeutic target. Traditional therapies are recanalization-focused, while this compound is neuroprotective.
This compound: A Multi-Target Neuroprotective Agent
Preclinical studies indicate that this compound exerts its neuroprotective effects through several mechanisms:
-
Alleviation of Oxidative Stress: this compound has been shown to reduce the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2] This is partly achieved through the activation of the Nrf-2 signaling pathway.
-
Anti-Apoptotic Effects: this compound can inhibit neuronal apoptosis by upregulating anti-apoptotic proteins (Bcl-2, Bcl-xL) and downregulating pro-apoptotic proteins (Bax).[4] It also modulates the p-STAT3/NOX4/Bcl-2 and PI3K/Akt/NF-κB signaling pathways.[4]
-
Anti-Inflammatory Action: this compound can suppress the inflammatory response in the ischemic brain.[4]
-
Blood-Brain Barrier (BBB) Integrity: It helps maintain the integrity of the BBB by upregulating the expression of tight junction proteins (claudin-5, occludin, ZO-1) through the HDAC4/NOX4/MMP-9 pathway.[1][5][6]
-
Inhibition of Platelet Aggregation: this compound has demonstrated an ability to reduce blood viscosity and platelet aggregation.[4]
-
Modulation of the NO/NOS Pathway: this compound can provide neuroprotection by inhibiting the nitric oxide (NO)/nitric oxide synthase (NOS) system.[3]
Traditional Therapies: Restoring Blood Flow
-
Alteplase (tPA): A recombinant tissue plasminogen activator, alteplase is a fibrinolytic agent.[7] It works by converting plasminogen to plasmin, an enzyme that degrades fibrin, the primary protein component of blood clots.[8][9][10] This enzymatic action dissolves the thrombus, restoring blood flow to the ischemic brain tissue.[9]
-
Mechanical Thrombectomy: This is a physical intervention to remove the clot. A catheter is guided to the site of the occlusion in the brain, and a device, such as a stent retriever or aspiration catheter, is used to ensnare and remove the thrombus.[1][3] This procedure mechanically reopens the occluded vessel.[3]
Efficacy and Limitations: A Data-Driven Comparison
The following tables summarize the available quantitative data for this compound and traditional stroke therapies. It is imperative to note the different contexts of these data: this compound data is from preclinical animal models, while tPA and thrombectomy data are from human clinical trials.
Table 1: this compound Efficacy in Preclinical Stroke Models
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Infarct Volume | Rat (tMCAO) | Post-injection of this compound (SCM-198) | Significant decrease in infarct volume (from ~38% to ~13% at 0.5h post-reperfusion) | [5] |
| Neurological Deficit | Rat (tMCAO) | Post-injection of this compound (SCM-198) | Improved neurological scores at 24, 48, and 72 hours post-surgery | [5] |
| Oxidative Stress Markers | Rat (MCAO) | Pretreatment with this compound for 7 days | Increased SOD and GSH-Px activities; decreased MDA levels | [11] |
| Blood-Brain Barrier Leakage | Rat (tMCAO) | This compound treatment at 0.5h and 2h post-ischemia | Markedly diminished Evans Blue leakage and reduced brain edema | [5] |
Table 2: Alteplase (tPA) Efficacy in Clinical Trials
| Parameter | Patient Population | Treatment Protocol | Key Findings | Reference |
| Functional Outcome (mRS 0-1) | Acute Ischemic Stroke (<4.5h) | IV alteplase (0.9 mg/kg) vs. placebo | Higher likelihood of excellent functional outcome with alteplase | [5] |
| Symptomatic Intracranial Hemorrhage (sICH) | Acute Ischemic Stroke | IV alteplase (0.9 mg/kg) | Increased risk of sICH compared to placebo | [2][7] |
| Mortality | Acute Ischemic Stroke | IV alteplase (0.9 mg/kg) | No significant difference in 90-day mortality compared to placebo | [2] |
| Time to Treatment | Pooled analysis of trials | IV alteplase | Efficacy is highly time-dependent; earlier treatment leads to better outcomes | [12] |
Table 3: Mechanical Thrombectomy Efficacy in Clinical Trials
| Parameter | Patient Population | Treatment Protocol | Key Findings | Reference |
| Successful Reperfusion (TICI ≥2b) | Acute Ischemic Stroke (LVO) | Various thrombectomy devices | Rates of successful reperfusion range from ~70% to over 90% | [3][11][13] |
| Favorable Functional Outcome (mRS 0-2 at 90 days) | Acute Ischemic Stroke (LVO) | Stent retrievers, aspiration | Favorable outcomes in ~36-67% of patients | [11][13][14] |
| Mortality at 90 days | Acute Ischemic Stroke (LVO) | Various thrombectomy devices | Mortality rates reported between 9% and 34% | [11][13][15] |
| Symptomatic Intracranial Hemorrhage (sICH) | Acute Ischemic Stroke (LVO) | Various thrombectomy devices | sICH rates reported from ~10% to ~12% | [11][13][16] |
Limitations of Current Therapies
-
This compound: The primary limitation is the lack of clinical data. All current evidence is from preclinical animal studies, and the translation of these findings to human stroke patients is yet to be determined.
-
Alteplase (tPA):
-
Narrow Therapeutic Window: It is most effective when administered within 3 to 4.5 hours of symptom onset.[8][17]
-
Risk of Hemorrhage: tPA increases the risk of symptomatic intracranial hemorrhage.[2][7]
-
Contraindications: A significant number of stroke patients have contraindications to tPA, such as recent surgery, head trauma, or use of anticoagulants.[7][9]
-
-
Mechanical Thrombectomy:
-
Large Vessel Occlusion (LVO) Specific: It is primarily effective for strokes caused by the occlusion of large cerebral arteries.[1]
-
Requires Specialized Centers: The procedure requires a specialized team and infrastructure, which are not available at all hospitals.
-
Procedural Risks: There are risks associated with the endovascular procedure itself.[13]
-
Experimental Protocols
This compound (Preclinical)
-
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in rats is a common model. This involves the temporary occlusion of the MCA to induce focal cerebral ischemia, followed by reperfusion.
-
Drug Administration: this compound (often referred to as SCM-198) is typically administered via intraperitoneal or intravenous injection at various time points before or after the ischemic event. Dosages in rat models have ranged from 30 to 60 mg/kg.[11]
-
Outcome Measures:
-
Infarct Volume: Assessed 24-72 hours post-ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
-
Neurological Deficit Scoring: Behavioral tests are used to assess motor and sensory function.
-
Biochemical Assays: Measurement of oxidative stress markers (SOD, MDA, etc.) and inflammatory cytokines in brain tissue.
-
Western Blot and PCR: To quantify the expression of proteins and genes in relevant signaling pathways.
-
Immunohistochemistry: To visualize cellular changes and protein localization in brain tissue.
-
Alteplase (tPA) (Clinical)
-
Patient Selection: Patients with acute ischemic stroke who present within the 4.5-hour therapeutic window and have no contraindications are eligible. Brain imaging (CT or MRI) is performed to rule out hemorrhagic stroke.[17]
-
Dosing and Administration: The standard dose is 0.9 mg/kg of body weight (maximum of 90 mg).[18] 10% of the total dose is given as an intravenous bolus over one minute, with the remaining 90% infused over 60 minutes.[18]
-
Monitoring: Blood pressure and neurological status are closely monitored during and after the infusion.[6]
Mechanical Thrombectomy (Clinical)
-
Patient Selection: Patients with acute ischemic stroke due to a large vessel occlusion in the anterior circulation, typically within 6 to 24 hours of symptom onset, are considered. Advanced imaging may be used to assess the extent of salvageable brain tissue.[6]
-
Procedure:
-
A catheter is inserted into an artery, usually in the groin, and navigated to the occluded cerebral artery under imaging guidance.
-
A microcatheter is advanced through the clot.
-
A stent retriever is deployed across the clot, allowed to integrate with it, and then retracted to remove the clot. Alternatively, an aspiration catheter is used to suction the clot.
-
-
Outcome Assessment: Successful revascularization is assessed angiographically using the Thrombolysis in Cerebral Infarction (TICI) scale. Clinical outcome is typically measured at 90 days using the modified Rankin Scale (mRS).
Future Perspectives and Conclusion
This compound and traditional stroke therapies operate on fundamentally different principles. While tPA and mechanical thrombectomy are focused on the critical and immediate need to restore cerebral blood flow, this compound's potential lies in protecting the brain tissue from the consequences of ischemia and reperfusion.
The future of stroke therapy may involve a combination of these approaches. Neuroprotective agents like this compound could potentially be used as an adjunct to reperfusion therapies to:
-
Extend the therapeutic window for tPA and thrombectomy by preserving neuronal viability for a longer period.
-
Reduce reperfusion injury , a significant contributor to brain damage after successful recanalization.
-
Provide a therapeutic option for patients who are not eligible for traditional reperfusion therapies.
However, significant research is required before this compound can be considered for clinical use. Future studies should focus on:
-
Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in human stroke patients.
-
Combination Therapy Studies: Preclinical and clinical studies investigating the synergistic effects of this compound when administered with tPA or in the context of mechanical thrombectomy are warranted.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to benefit from this compound therapy.
References
- 1. Novel Therapeutic Effects of this compound On Ischemic Stroke: New Mechanisms of BBB Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIO-Byword [bbwpublisher.com]
- 5. Novel Therapeutic Effects of this compound On Ischemic Stroke: New Mechanisms of BBB Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vjneurology.com [vjneurology.com]
- 8. Neuroprotective Agents With Reperfusion Therapies in Ischemic Stroke: Evidence From Recent Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Agents for Ischemic Stroke · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. karger.com [karger.com]
- 11. ahajournals.org [ahajournals.org]
- 12. vjneurology.com [vjneurology.com]
- 13. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combination of thrombolytic therapy and neuroprotective therapy in acute ischemic stroke: is it important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of adjunctive treatments for acute stroke thrombolysis: a review of clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotection during Thrombectomy for Acute Ischemic Stroke: A Review of Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Leonurine's anti-cancer activity in multiple tumor types
A Comparative Guide for Researchers
Leonurine, an alkaloid derived from Leonurus cardiaca (motherwort), has emerged as a promising candidate in oncology research, demonstrating a spectrum of anti-cancer activities across various tumor types. This guide provides a comparative overview of this compound's efficacy, focusing on its cytotoxic and pro-apoptotic effects on multiple cancer cell lines. Detailed experimental protocols and insights into the underlying molecular mechanisms are presented to support further investigation and drug development efforts.
In Vitro Efficacy: A Comparative Analysis
This compound exhibits a dose-dependent inhibitory effect on the proliferation of a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across different tumor types, highlighting a potential for targeted therapeutic strategies.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Leukemia | ||||
| Acute Myeloid Leukemia | HL-60 | 28.6 | 24 | [1] |
| 11.3 | 48 | [1] | ||
| U-937 | 17.5 | 24 | [1] | |
| 9.0 | 48 | [1] | ||
| Acute Lymphoblastic Leukemia | NALM6 | 1.2 - 4.4 | Not Specified | [1] |
| MOLT4 | 1.2 - 4.4 | Not Specified | [1] | |
| 697 | 1.2 - 4.4 | Not Specified | [1] | |
| Breast Cancer | ||||
| Triple-Negative | MDA-MB-231 | Not explicitly quantified, but inhibitory effects observed at 200, 400, and 800 µM | 24, 48, 72 | [2][3] |
| HER2-Positive | SK-BR-3 | Not explicitly quantified, but inhibitory effects observed at 200, 400, and 800 µM | 24, 48, 72 | [2][3] |
| Lung Cancer | ||||
| Non-Small Cell Lung Cancer | H292 | Significant inhibition observed at 10, 25, and 50 µM | 6, 12, 24, 48, 72 | [4] |
| Prostate Cancer | ||||
| Androgen-Independent | PC-3 | Inhibitory effects observed at 200, 400, and 800 µM | Not Specified | [1] |
| DU-145 | Inhibitory effects observed at 200, 400, and 800 µM | Not Specified | [1] | |
| Liver Cancer | ||||
| Hepatocellular Carcinoma | HepG2 | Not explicitly quantified in the provided search results | ||
| Huh-7 | Not explicitly quantified in the provided search results | |||
| Bel-7402 | Not explicitly quantified in the provided search results |
Induction of Apoptosis: A Key Mechanism of Action
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. Quantitative analysis reveals a significant increase in apoptotic cell populations following this compound treatment in a dose-dependent manner.
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Incubation Time (hours) | Reference |
| Lung Cancer | H292 | 0 (Control) | 4.9 ± 0.43 | 24 | [4] |
| 10 | 11.5 ± 1.12 | 24 | [4] | ||
| 25 | 19.3 ± 1.16 | 24 | [4] | ||
| 50 | 61.3 ± 6.69 | 24 | [4] | ||
| Breast Cancer | MDA-MB-231 | Various | Apoptosis induction confirmed, but specific percentages not provided in search results. | 48 | [5] |
| SK-BR-3 | Various | Apoptosis induction confirmed, but specific percentages not provided in search results. | 48 | [5] | |
| Liver Cancer | HepG2 | Various | Apoptosis induction confirmed, but specific percentages not provided in search results. | Not Specified | [6] |
| Huh-7 | Various | Apoptosis induction confirmed, but specific percentages not provided in search results. | Not Specified | [6] |
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is attributed to its ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis. A significant body of evidence points to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway as a central mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits breast cancer cell growth and angiogenesis via PI3K/AKT/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of taurine on the proliferation and apoptosis of human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leonurine Extraction Methods: Optimizing for Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Leonurine, a pharmacologically significant alkaloid found predominantly in plants of the Leonurus genus, such as Herba Leonuri (Motherwort). The selection of an appropriate extraction technique is critical for maximizing the yield and purity of this compound, which in turn impacts the efficacy and safety of its therapeutic applications. This document details and contrasts conventional and modern extraction methodologies, supported by available experimental data, to inform laboratory- and industrial-scale production decisions.
Comparative Data on this compound Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and the parameters employed. The following table summarizes quantitative data from various studies to facilitate a direct comparison of yield and purity.
| Extraction Method | Raw Material | Yield | Purity | Reference |
| Heat-Reflux Extraction (HRE) | Herba Leonuri powder | 0.057‰ (0.57 mg/g) | Not Reported | [1] |
| Soxhlet Extraction | Leonurus sibiricus L. | 2.38 ± 1.10 mg/g | Not Reported | [2] |
| Soxhlet Extraction | Herba Leonuri | 14.18% (total extract with methanol) | Not Reported | [3] |
| Ultrasound-Assisted Extraction (UAE) | Herba Leonuri powder | 0.021‰ (0.21 mg/g) | Not Reported | [1] |
| Acidic Ionic Liquid UAE | Herba Leonuri powder | 0.136‰ (1.36 mg/g) | Not Reported | [1] |
| High-Speed Countercurrent Chromatography (HSCCC) | L. japonicus crude extract | 68 mg from 2.48 g crude extract | ~96.2% | [4] |
| Microwave-Assisted Extraction (MAE) | Leonurus japonicus | Not Reported | Not Reported | N/A |
| Supercritical Fluid Extraction (SFE) | Herba Leonuri | Not Reported | Not Reported | N/A |
Note: The yield for HSCCC is from a crude extract, not directly from the raw plant material. Quantitative data for MAE and SFE of this compound were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of extraction processes. Below are the protocols for the key experiments cited in this guide.
Heat-Reflux Extraction (HRE)
-
Objective: To extract this compound using a conventional solvent heating method.
-
Apparatus: Round-bottom flask, condenser, heating mantle.
-
Procedure:
-
Weigh 1.0 g of powdered Herba Leonuri.
-
Place the sample in a 50 mL flask and add 10 mL of 95% ethanol.
-
Boil the mixture for 2 hours under water-bath reflux.
-
Cool the suspension to room temperature.
-
Filter the suspension through a Buchner funnel.
-
Dilute the filtrate to 50 mL with deionized water.
-
Filter the diluted solution through a 0.22 μm filter for subsequent analysis[1].
-
Soxhlet Extraction
-
Objective: To exhaustively extract this compound using a continuous solvent distillation and siphoning process.
-
Apparatus: Soxhlet extractor, thimble, round-bottom flask, condenser, heating mantle.
-
Procedure:
-
Place 5 g of cleaned, dried, and pulverized Leonurus sibiricus L. sample into a cellulose thimble.
-
Position the thimble inside the Soxhlet extractor.
-
Add 200 mL of 95% ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the flask for 6 hours.
-
After extraction, filter the resulting solution.
-
Evaporate the filtrate to dryness to obtain the crude extract[2].
-
Ultrasound-Assisted Extraction (UAE)
-
Objective: To utilize ultrasonic waves to enhance the extraction of this compound.
-
Apparatus: Ultrasonic bath or probe sonicator, flask.
-
Procedure (Regular UAE):
-
Weigh 1.0 g of Herba Leonuri powder.
-
Place the sample in a 50 mL flask with 10 mL of 95% ethanol.
-
Treat the mixture with ultrasound for 40 minutes.
-
Filter the suspension through a Buchner funnel.
-
Dilute the filtrate to 50 mL with deionized water and filter through a 0.22 μm filter for analysis[1].
-
-
Procedure (Acidic Ionic Liquid UAE):
-
Mix 1 g of dried Herba Leonuri powder with 20 mL of a 1 mol/L [HMIM][HSO4] aqueous solution.
-
Ultrasonicate the mixture for 30 minutes.
-
Filter the solution for subsequent analysis[5].
-
High-Speed Countercurrent Chromatography (HSCCC)
-
Objective: To isolate and purify this compound from a crude extract using a liquid-liquid partition chromatography technique.
-
Apparatus: HSCCC instrument, UV detector.
-
Procedure:
-
Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5, v/v/v).
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Inject 2.48 g of the crude extract of L. japonicus into the HSCCC column.
-
Set the rotation speed to 850 r/min and the flow rate of the mobile phase to 2.2 mL/min.
-
Monitor the eluate with a UV detector at 277 nm to collect the this compound-containing fractions[4].
-
Visualizing the Processes
To better understand the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.
Figure 1. General workflow for the extraction and purification of this compound.
This compound has been shown to exert anti-inflammatory effects by modulating various signaling pathways. A key pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is central to the inflammatory response.
Figure 2. this compound's inhibition of the NF-κB signaling pathway.
Conclusion
The selection of an optimal extraction method for this compound is a trade-off between yield, purity, cost, and environmental impact. Traditional methods like Heat-Reflux and Soxhlet extraction, while straightforward, often require longer extraction times and larger volumes of organic solvents. Modern techniques such as Ultrasound-Assisted Extraction, particularly when enhanced with ionic liquids, can significantly improve extraction efficiency and reduce processing time. For achieving high purity, High-Speed Countercurrent Chromatography has demonstrated excellent performance in isolating this compound from crude extracts.
While quantitative data for Microwave-Assisted and Supercritical Fluid Extraction of this compound are not yet well-documented in publicly available literature, these methods hold promise for green and efficient extraction of natural products and warrant further investigation. The choice of method should be guided by the specific requirements of the research or production goals, balancing the need for high yield and purity with considerations of scalability and sustainability. Understanding the molecular mechanisms of this compound, such as its inhibitory effect on the NF-κB pathway, further underscores the importance of obtaining high-purity compounds for targeted therapeutic development.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its this compound content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural products in drug discovery and development: Synthesis and medicinal perspective of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Leonurine's Therapeutic Potential: A Comparative Guide Based on Network Pharmacology Validation
For Researchers, Scientists, and Drug Development Professionals
Leonurine, a natural alkaloid derived from Herba Leonuri (Chinese Motherwort), has garnered significant attention for its therapeutic potential across a spectrum of diseases, notably cardiovascular and neurological disorders. This guide provides a comprehensive comparison of this compound's performance with alternative therapies, supported by experimental data and detailed methodologies. Through the lens of network pharmacology, we delve into the validation of its therapeutic targets and signaling pathways.
Comparative Efficacy of this compound
To contextualize the therapeutic value of this compound, its efficacy is compared against established treatments for atherosclerosis and neuroprotection.
This compound vs. Statins for Atherosclerosis
Statins are the cornerstone of treatment for atherosclerosis, primarily by lowering low-density lipoprotein cholesterol (LDL-C). This compound presents a potential alternative, especially for patients intolerant to statins.[1] The following table summarizes the comparative efficacy based on available data.
| Feature | This compound | Statins (Atorvastatin) |
| Primary Mechanism | Reduces serum total cholesterol (TC), triglycerides (TG), and LDL-C; possesses anti-inflammatory and antioxidant properties.[1] | Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, leading to decreased LDL-C.[2] |
| LDL-C Reduction | Animal models show varying degrees of reduction in serum TC and LDL levels. For example, 10 mg/kg of this compound showed a reduction in serum TC and LDL levels in rhesus monkeys.[1] | In clinical trials, 80 mg/day of atorvastatin reduced LDL-C levels to 79 mg/dL from a baseline of 150 mg/dL.[3] |
| Effect on Plaque | Preclinical studies suggest a role in preventing atherosclerotic plaque formation.[4][5] | Clinically proven to stabilize and, in some cases, regress atherosclerotic plaques.[6] |
| Pleiotropic Effects | Anti-inflammatory, antioxidant, and anti-apoptotic effects.[2][7] | Anti-inflammatory, improved endothelial function, and antioxidant effects.[3] |
| Clinical Status | Currently in clinical trials for cardiovascular diseases.[8] | Widely used as a first-line treatment for atherosclerosis. |
Neuroprotective Effects: this compound in Comparison to Other Agents
This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. A comparison with other neuroprotective drugs provides insight into its potential clinical utility.
| Agent | Mechanism of Action | Reported Efficacy |
| This compound | Antioxidant, anti-apoptotic, and anti-inflammatory. Modulates PI3K/Akt and NO/NOS pathways.[9][10] | Significantly improves neurological outcome and reduces cerebral infarction in animal models of stroke.[9] |
| Edaravone | Free radical scavenger. | Shows significant improvement in neurological scores in the acute phase of ischemic stroke.[11] |
| Citicoline | Promotes neuronal membrane repair and synthesis. | Meta-analyses suggest a modest improvement in long-term functional outcomes.[12] |
| Cerebrolysin | Neurotrophic and neuroprotective effects. | Some studies show improved motor function and global outcomes after stroke.[12] |
Validation of Therapeutic Targets through Network Pharmacology
Network pharmacology provides a systematic approach to understanding the multi-target and multi-pathway effects of drugs. The workflow for validating this compound's therapeutic targets is as follows:
Key Signaling Pathways Modulated by this compound
Experimental validation has confirmed that this compound exerts its therapeutic effects by modulating several key signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and apoptosis. This compound has been shown to activate this pathway, leading to cardioprotective and neuroprotective effects.[13][14]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. This compound has been demonstrated to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[4]
Experimental Protocols for Target Validation
The following are generalized protocols for key experiments used in the validation of this compound's therapeutic targets. Researchers should optimize these protocols for their specific experimental conditions.
Western Blot for PI3K/Akt Pathway Analysis
Objective: To determine the effect of this compound on the protein expression and phosphorylation levels of key components of the PI3K/Akt pathway.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., H9c2 cardiomyocytes or PC12 neuronal cells) to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified duration. Include a vehicle control group.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR (e.g., rabbit anti-p-Akt Ser473, rabbit anti-Akt). Recommended antibody dilutions should be determined from the manufacturer's datasheet.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qPCR) for NF-κB Target Gene Expression
Objective: To measure the effect of this compound on the mRNA expression of NF-κB target genes (e.g., TNF-α, IL-6).
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay. The reaction mixture typically includes cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH), and qPCR master mix.
-
Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing, and extension). The annealing temperature should be optimized for each primer set.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.
Molecular Docking with AutoDock
Objective: To predict the binding affinity and interaction of this compound with its putative protein targets.
Protocol:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and any existing ligands.
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Use software like AutoDockTools (ADT) to prepare the protein (add polar hydrogens, assign Kollman charges) and the ligand (define rotatable bonds) in the required PDBQT format.[9][10][15][16][17]
-
-
Grid Box Generation:
-
Running AutoGrid:
-
Execute AutoGrid to pre-calculate the grid maps for each atom type in the ligand.[9]
-
-
Docking Parameter Setup:
-
Set up the docking parameter file (.dpf) in ADT, specifying the ligand, receptor, and the docking algorithm (e.g., Lamarckian Genetic Algorithm).[9]
-
-
Running AutoDock:
-
Run the docking simulation using the AutoDock executable.[9]
-
-
Analysis of Results:
-
Analyze the docking log file (.dlg) to identify the binding poses with the lowest binding energy.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues and types of bonds formed.[15]
-
This guide provides a framework for understanding and further investigating the therapeutic potential of this compound. The presented data and methodologies aim to facilitate objective comparisons and guide future research in the development of this promising natural compound.
References
- 1. Frontiers | this compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 2. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and safety of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 5. This compound: a new comer in the natural compounds affecting atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of statins on atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium [medium.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 12. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound pretreatment protects the heart from myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound protects cardiac function following acute myocardial infarction through anti-apoptosis by the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uwec.edu [chem.uwec.edu]
Leonurine Reshapes Cardiac Metabolism in Myocardial Ischemia: A Comparative Metabolomics Analysis
A comprehensive review of metabolomic studies reveals that Leonurine, a natural alkaloid, significantly alters the metabolic landscape in response to myocardial ischemia. By modulating key metabolic pathways, this compound demonstrates a cardioprotective effect, offering potential therapeutic avenues for ischemic heart disease. This guide provides a comparative analysis of the metabolic changes observed in this compound-treated versus control groups, supported by experimental data and detailed methodologies.
Myocardial ischemia, a condition of reduced blood flow to the heart, triggers a cascade of metabolic alterations, leading to cellular damage. Recent metabolomic investigations have shed light on the molecular mechanisms underlying the cardioprotective effects of this compound. These studies, primarily conducted in rat models of acute myocardial ischemia (AMI), consistently show that this compound treatment leads to a significant shift in the metabolic profiles of cardiac and hepatic tissues, as well as plasma.
Quantitative Metabolomic Changes: this compound vs. Control
Metabolomic analyses have identified a panel of differential metabolites that are significantly altered in response to this compound treatment during myocardial ischemia. These changes indicate a rebalancing of perturbed metabolic pathways.
Table 1: Differential Metabolites in Myocardial and Hepatic Tissue
| Tissue | Metabolite | Change in Ischemic Model vs. Sham | Change in this compound-Treated vs. Ischemic Model | Implicated Metabolic Pathway |
| Myocardium | Maltotriose | ↑ | ↓ | - |
| Lactose | ↑ | ↓ | - | |
| Asparagine | ↑ | ↓ | Amino Acid Metabolism | |
| Sarcosine | ↑ | ↓ | Glycine, Serine and Threonine Metabolism | |
| (R)-3-Hydroxybutyric acid | ↓ | ↑ | Fatty Acid Metabolism | |
| L-Aspartic acid | ↓ | ↑ | Amino Acid Metabolism | |
| Liver | 3-Hydroxybutyric acid | ↑ | ↓ | Fatty Acid Metabolism |
| Ethanolamine | ↑ | ↓ | Amino Acid Metabolism | |
| Allothreonine | ↑ | ↓ | Glycine, Serine and Threonine Metabolism | |
| Sarcosine | ↑ | ↓ | Glycine, Serine and Threonine Metabolism | |
| Glycine | ↑ | ↓ | Glycine, Serine and Threonine Metabolism | |
| Cysteine | ↑ | ↓ | - | |
| And others (25 total) | - | - | Purine, Fatty Acid, Amino Acid Metabolism |
Source: Data compiled from a study on liver-cardiac crosstalk in myocardial ischemia.[1][2][3]
Table 2: Differential Metabolites in Plasma
| Metabolite | Change in Ischemic Model vs. Sham | Change in this compound-Treated vs. Ischemic Model | Implicated Metabolic Pathway |
| Glycerylphosphorylcholine | ↓ | ↑ | Glycerophospholipid Metabolism |
| Lysophosphatidylcholine | ↓ | ↑ | Glycerophospholipid Metabolism |
| Choline phosphate | ↓ | ↑ | Glycerophospholipid Metabolism |
| Linoleic acid | ↓ | ↑ | Linoleic Acid Metabolism |
| 13-HpODE | ↓ | ↑ | Linoleic Acid Metabolism |
| Tryptophan | ↓ | ↑ | Tryptophan Metabolism |
| Glutamate | ↑ | ↓ | Glutamate Metabolism |
Source: Data from an integrated metabolomics and network pharmacology study.[4][5]
Experimental Protocols
The findings presented are based on robust experimental designs utilizing animal models and advanced analytical techniques.
Myocardial Ischemia Animal Model
A common model for these studies involves the surgical induction of acute myocardial ischemia in rats.[4][5]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Rats are anesthetized, often with an intraperitoneal injection.
-
Surgical Procedure: The left anterior descending (LAD) coronary artery is ligated to induce ischemia. Sham-operated rats undergo the same procedure without ligation.
-
Grouping: Rats are randomly divided into a sham-operated group, an acute myocardial ischemia (AMI) model group, and a this compound-treated group.[4][5]
Drug Administration
This compound is administered to the treatment group, typically via intraperitoneal injection, for a period leading up to the ischemic event. A common dosage is 15 mg/kg/day for 7 days prior to the surgery.[4][5]
Metabolomics Analysis
-
Sample Collection: Blood plasma, myocardial tissue, and hepatic tissue are collected post-procedure.
-
Metabolite Extraction: Metabolites are extracted from the collected samples using appropriate solvent systems.
-
Analytical Platform: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is a frequently used platform for its high sensitivity and resolution.
-
Data Analysis: The raw data is processed to identify and quantify metabolites. Statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), are employed to identify differential metabolites between the experimental groups.[1]
Key Signaling Pathways and Mechanisms
The metabolomic data points to several key pathways through which this compound exerts its cardioprotective effects. This compound appears to mitigate myocardial injury by regulating crucial metabolic processes in both the heart and the liver.[1][2]
Caption: Experimental workflow for comparative metabolomics.
The regulation of glycine, serine, and threonine metabolism, as well as purine, fatty acid, and amino acid metabolism in the liver and heart, are central to this compound's mechanism.[1][2][3] This suggests a complex interplay, or "crosstalk," between the liver and the heart, where this compound's influence on hepatic metabolism contributes to cardioprotection.[1][2]
Caption: Proposed mechanism of this compound's cardioprotection.
Furthermore, studies integrating metabolomics with network pharmacology have highlighted the importance of glycerophospholipid metabolism and tryptophan metabolism.[4][5] this compound's ability to modulate these pathways, which are also implicated in hyperlipidemia (a risk factor for ischemic heart disease), underscores its potential as a multi-target therapeutic agent.[4] The anti-apoptotic effects of this compound, possibly mediated through the PI3K/Akt signaling pathway, further contribute to its cardioprotective profile.[4]
References
- 1. Cardioprotective Mechanism of this compound against Myocardial Ischemia through a Liver-Cardiac Crosstalk Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective Mechanism of this compound against Myocardial Ischemia through a Liver–Cardiac Crosstalk Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the protective mechanism of this compound against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of the protective mechanism of this compound against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy [frontiersin.org]
Safety Operating Guide
Proper Disposal of Leonurine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of leonurine in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne particles. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N₃O₅ | [1][2][3][4] |
| Molecular Weight | 311.33 g/mol | [1][3][4] |
| CAS Number | 24697-74-3 | [1][4] |
| Solubility in DMSO | 30.3 mg/mL | [3] |
This compound Disposal Protocol
As a solid irritant, this compound must be disposed of as hazardous chemical waste. Do not dispose of solid this compound down the drain or in regular trash.
Experimental Protocol for Preparing Solid this compound Waste for Disposal:
-
Segregation: Isolate this compound waste from other chemical waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization:
-
Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof lid.
-
The container must be clean and dry before the first addition of waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., irritant).
-
Include the accumulation start date (the date the first waste is added to the container).
-
-
Collection of Waste:
-
Place all solid this compound waste, including contaminated items such as weighing paper, gloves, and paper towels, into the designated container.
-
For items heavily contaminated with this compound, it is best practice to double-bag them before placing them in the waste container.[5]
-
-
Storage:
-
Disposal Request:
-
Once the container is full or has been in accumulation for the maximum allowable time (as per your institution's guidelines, often not exceeding one year), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. This compound | C14H21N3O5 | CID 161464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. grokipedia.com [grokipedia.com]
- 5. gaiaca.com [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Guide for Handling Leonurine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for Leonurine, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must comply with EN166 or equivalent standards. |
| Hand Protection | Compatible Chemical-Resistant Gloves | Nitrile or other suitable material. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to prevent skin contact. |
| Respiratory Protection | Dust Mask or Respirator | For handling powder, use a P95 (US) or P1 (EU EN 143) particle respirator. In case of significant aerosolization, a higher level of protection may be necessary. |
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for this compound.
| Parameter | Value |
| Hazard Codes | H315, H319, H335[1][2] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1] |
| Signal Word | Warning[1][2] |
| Boiling Point | 531.6 °C at 760 mmHg[2] |
| Melting Point | 206 - 208 °C |
| Density | 1.29 g/cm³[2] |
| Storage Temperature | 2-8°C[1][2] |
Experimental Protocols: Safe Handling and Disposal
A systematic approach is crucial for safely managing this compound from receipt to disposal.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible before beginning any work.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. When weighing the solid compound, do so in a ventilated enclosure. When preparing solutions, add the solid to the solvent slowly to prevent splashing.
2. Emergency Procedures:
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: If this compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation: If inhaled, move the person to fresh air. If you feel unwell, call a poison center or doctor.[1]
-
Spill: In the event of a spill, evacuate the area. For minor spills, absorb the material with an inert substance and place it in a suitable container for disposal. For major spills, contact your institution's environmental health and safety department.
3. Disposal Plan:
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Disposal: Dispose of this compound and any contaminated materials, including empty containers, through an approved waste disposal plant.[3] Do not dispose of it in the regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
